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  • Product: 2-(Amino(methylthio)methylene)malononitrile
  • CAS: 18071-20-0

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Mechanistic Insights of 2-(Amino(methylthio)methylene)malononitrile

Executive Summary 2-(Amino(methylthio)methylene)malononitrile (CAS 18071-20-0) is a highly versatile, polyfunctional building block widely utilized in the synthesis of complex heterocycles, including pyrazoles, pyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Amino(methylthio)methylene)malononitrile (CAS 18071-20-0) is a highly versatile, polyfunctional building block widely utilized in the synthesis of complex heterocycles, including pyrazoles, pyrimidines, and oxadiazoles. Structurally, it is a quintessential "push-pull" alkene. The interplay between the electron-donating amino (-NH2) and methylthio (-SCH3) groups and the strongly electron-withdrawing nitrile (-CN) groups dictates not only its chemical reactivity but also its unique spectroscopic signature[1].

This technical guide provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound, explaining the fundamental causality behind its spectral anomalies and providing a self-validating protocol for its synthesis and characterization[2].

Structural Dynamics: The Push-Pull Alkene Architecture

To interpret the NMR spectra of 2-(amino(methylthio)methylene)malononitrile, one must first understand its electronic ground state. The molecule exists as a resonance hybrid heavily skewed toward a zwitterionic contributor. The lone pairs on the nitrogen and sulfur atoms delocalize through the π -system into the highly electronegative malononitrile moiety[3].

This delocalization triggers two critical structural phenomena that define the NMR spectra:

  • Extreme Polarization: The α -carbon (bearing the nitriles) acquires a partial negative charge, while the β -carbon (bearing the heteroatoms) acquires a partial positive charge.

  • Restricted Rotation: The C-N bond gains substantial double-bond character ( C=N+ ), locking the -NH2 protons in a rigid planar conformation on the NMR timescale[4].

NMR_Causality cluster_0 Electronic Effects (Push-Pull Alkene) cluster_1 Observed NMR Shifts (DMSO-d6) N1 Electron Donation (-NH2, -SCH3) N3 C-N Partial Double Bond N1->N3 Resonance O1 C-alpha Shielding (δ ~51 ppm) N1->O1 Increases e- density N2 Electron Withdrawal (-CN groups) O2 C-beta Deshielding (δ ~168 ppm) N2->O2 Decreases e- density O3 Non-equivalent NH2 (δ 8.6 & 9.1 ppm) N3->O3 Restricted Rotation

Figure 1: Causality mapping between push-pull electronic effects and observed NMR chemical shifts.

High-Resolution NMR Characterization

The following data represents the standardized chemical shifts acquired in DMSO- d6​ at 298 K. The choice of DMSO- d6​ is critical, as its strong hydrogen-bonding capability prevents the aggregation of the polar push-pull molecules, yielding sharper spectral lines[2].

1 H NMR Chemical Shifts & Signal Splitting Causality
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Electronic Effect
1 H2.55Singlet (s)3H-SCH 3​ Standard deshielding by the adjacent sulfur atom.
1 H8.60Broad Singlet (br s)1H-NH (trans)Restricted C-N rotation; shielded relative to the cis proton.
1 H9.10Broad Singlet (br s)1H-NH (cis)Restricted C-N rotation; deshielded by the anisotropic cone of the adjacent -CN group.

Mechanistic Insight: The most striking feature of the 1 H NMR spectrum is the behavior of the amine protons. Instead of a single 2H peak, they manifest as two distinct 1H broad singlets[3]. Because the C-N bond possesses partial double-bond character, rotation around this axis is slower than the NMR timescale. Consequently, the two protons are diastereotopic: one is locked in proximity to the highly anisotropic nitrile groups (experiencing deshielding), while the other is oriented toward the methylthio group[4].

13 C NMR Chemical Shifts & Electronic Shielding
NucleusChemical Shift ( δ , ppm)AssignmentCausality / Electronic Effect
13 C15.2-SCH 3​ Aliphatic carbon attached to sulfur.
13 C51.4=C(CN) 2​ ( α -carbon)Extreme shielding due to push-pull electron delocalization.
13 C115.8-CNNitrile carbon; slightly shielded by resonance.
13 C116.3-CNNitrile carbon; non-equivalent due to restricted rotation.
13 C168.7=C(NH 2​ )(SCH 3​ ) ( β -carbon)Extreme deshielding due to partial positive charge and heteroatoms.

Mechanistic Insight: The α -carbon (=C(CN) 2​ ) appears anomalously upfield at δ 51.4 ppm. In typical isolated alkenes, sp2 hybridized carbons resonate between 100–150 ppm. However, the resonance delocalization from the -NH 2​ and -SCH 3​ donors pushes massive electron density onto this specific carbon, effectively shielding it and shifting its resonance deep into the aliphatic region[1]. Conversely, the β -carbon is stripped of electron density, pushing it far downfield to δ 168.7 ppm, a shift more characteristic of an amide carbonyl than an alkene[3].

Experimental Methodology: Synthesis & NMR Acquisition

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of the target compound from 2-[bis(methylthio)methylene]malononitrile and includes a self-validating system to confirm structural fidelity prior to downstream application[2].

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 10.0 mmol of 2-[bis(methylthio)methylene]malononitrile in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Amination: Cool the solution to 0 °C. Slowly bubble anhydrous ammonia gas (or add 10.0 mmol of methanolic ammonia) into the solution over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 hours. The nucleophilic addition-elimination reaction will release methanethiol (MeSH) as a byproduct[1].

  • Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The reaction is deemed complete only when the starting material ( Rf​≈0.6 ) completely disappears and is replaced by a highly UV-active, more polar spot ( Rf​≈0.3 ).

  • Isolation: Pour the mixture into ice water. Filter the resulting precipitate, wash with cold water, and recrystallize from methanol to yield pure 2-(amino(methylthio)methylene)malononitrile.

  • NMR Sample Preparation: Dissolve 15 mg of the purified solid in 0.6 mL of DMSO- d6​ . Use Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Self-Validating Checkpoint (NMR): Acquire the 1 H NMR spectrum (400 MHz, ns=16). The strict 3:1:1 integration ratio between the sharp -SCH 3​ singlet ( δ 2.55) and the two broad -NH singlets ( δ 8.60, 9.10) serves as the definitive quantitative confirmation that exactly one methylthio group was displaced[2].

Workflow A 2-[bis(methylthio)methylene] malononitrile (Starting Material) B NH3 / EtOH 0°C to RT, 2h A->B C Nucleophilic Addition- Elimination (-MeSH) B->C D 2-(Amino(methylthio)methylene) malononitrile (Target Compound) C->D E In-Process Control: TLC (Hexane:EtOAc 7:3) Rf shift 0.6 -> 0.3 D->E F Validation Control: 1H NMR Integration Strict 3:1:1 Ratio D->F

Figure 2: Step-by-step synthetic workflow and self-validating in-process controls for amination.

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Exploratory

An In-depth Technical Guide to the Mechanism of Nucleophilic Attack on 2-(Amino(methylthio)methylene)malononitrile

Abstract This technical guide provides a comprehensive analysis of the mechanism of nucleophilic attack on 2-(Amino(methylthio)methylene)malononitrile, a highly functionalized and reactive building block in modern organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of nucleophilic attack on 2-(Amino(methylthio)methylene)malononitrile, a highly functionalized and reactive building block in modern organic synthesis. As a member of the ketene N,S-acetal family, its unique "push-pull" electronic structure dictates a pronounced susceptibility to nucleophilic vinylic substitution, enabling the construction of diverse and complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and a robust framework for predicting and controlling its reactivity.

Introduction: The Unique Reactivity of a Push-Pull Alkene

2-(Amino(methylthio)methylene)malononitrile is a prime example of a push-pull alkene, a class of compounds characterized by the presence of both electron-donating and electron-withdrawing groups at opposite ends of a carbon-carbon double bond.[1][2] This arrangement creates a highly polarized π-system, rendering the molecule particularly susceptible to specific types of chemical transformations.

  • Electron-Donating Groups (Push): The amino (-NH₂) and methylthio (-SMe) groups, both possessing lone pairs of electrons, act as powerful electron-donating groups. Through resonance, they "push" electron density into the C=C double bond.

  • Electron-Withdrawing Groups (Pull): The two cyano (-CN) groups are potent electron-withdrawing groups due to the electronegativity of the nitrogen atom and their ability to stabilize a negative charge through resonance and inductive effects. They "pull" electron density away from the double bond.

This synergistic electronic interplay results in a significant polarization of the double bond, creating a highly electrophilic β-carbon and a nucleophilic α-carbon. This inherent electronic bias is the cornerstone of the compound's reactivity, making it an excellent substrate for nucleophilic attack. This guide will dissect the mechanism of this fundamental reaction, providing a predictive understanding for its application in synthesis.

The Core Mechanism: Nucleophilic Vinylic Substitution via Addition-Elimination

The reaction of 2-(Amino(methylthio)methylene)malononitrile with nucleophiles predominantly proceeds through a nucleophilic vinylic substitution (SNV) mechanism. Unlike nucleophilic aliphatic substitution (Sₙ1/Sₙ2), SNV reactions on electron-deficient alkenes typically follow a two-step addition-elimination pathway.[3]

Step 1: Nucleophilic Addition to the Electrophilic β-Carbon

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient β-carbon of the double bond. This is the rate-determining step of the overall reaction. The attack results in the cleavage of the C=C π-bond and the formation of a tetrahedral, resonance-stabilized carbanionic intermediate.

The stability of this intermediate is a key factor driving the reaction forward. The negative charge on the β-carbon is effectively delocalized across the two electron-withdrawing cyano groups, as depicted in the resonance structures below.

Caption: General workflow of the addition-elimination mechanism.

Caption: Step 1 - Nucleophilic addition forming a tetrahedral intermediate.

Step 2: Elimination of the Leaving Group

In the second step, the tetrahedral intermediate collapses to restore the carbon-carbon double bond. This occurs through the elimination of one of the substituents on the α-carbon. In the case of 2-(Amino(methylthio)methylene)malononitrile, there are two potential leaving groups: the amino group (-NH₂) and the methylthio group (-SMe).

The facility of this elimination step is governed by the ability of the leaving group to depart with the electron pair from the C-X bond. This is directly related to the stability of the departing anion, which can be approximated by the pKa of its conjugate acid.

Leaving GroupConjugate AcidpKa of Conjugate AcidLeaving Group Ability
-SMeMethanethiol (CH₃SH)~10.4Good
-NH₂Ammonia (NH₃)~38Poor

As indicated in the table, methanethiol is a significantly stronger acid than ammonia. Consequently, the methylthiolate anion (CH₃S⁻) is a much weaker base and a more stable anion than the amide anion (NH₂⁻). This makes the methylthio group a far superior leaving group compared to the amino group.[4] Therefore, in most nucleophilic substitution reactions with this substrate, the methylthio group will be preferentially eliminated.

Caption: Step 2 - Elimination of the methylthio leaving group.

Factors Influencing Reactivity

The rate and outcome of the nucleophilic attack are influenced by several factors:

  • Nature of the Nucleophile: Stronger nucleophiles will react more rapidly. The "hardness" or "softness" of the nucleophile can also influence the reaction, especially in cases where there are multiple electrophilic sites. For instance, soft nucleophiles like thiols react readily with the soft β-carbon.

  • Solvent: Polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. Polar protic solvents can solvate both the cation and the anion, and may also protonate the substrate or the intermediate, potentially altering the reaction pathway.

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for some sensitive substrates or in the presence of competing side reactions, lower temperatures may be required to ensure selectivity.

Experimental Protocols

The following protocols are illustrative examples of the reactivity of 2-(Amino(methylthio)methylene)malononitrile and its precursor, 2-[bis(methylthio)methylene]malononitrile, with nucleophiles.

Protocol 1: Synthesis of 2-(Imidazolidin-2-ylidene)malononitrile via Cyclocondensation with Ethylenediamine

This protocol demonstrates the reaction of the related compound 2-[bis(methylthio)methylene]malononitrile with a dinucleophile, ethylenediamine. The reaction proceeds via a double nucleophilic substitution to form a heterocyclic product.

Materials:

  • 2-[bis(methylthio)methylene]malononitrile

  • Ethylenediamine

  • Ethanol (96%)

Procedure:

  • In a round-bottom flask, prepare a suspension of 2-[bis(methylthio)methylene]malononitrile (10 mmol, 1.70 g) in 20 mL of 96% ethanol.

  • To the stirred suspension, add ethylenediamine (10 mmol, 0.60 g, 0.67 mL) dropwise at room temperature.

  • Continue stirring at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • A precipitate will form upon completion of the reaction. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 2-(imidazolidin-2-ylidene)malononitrile.

Protocol 2: General Procedure for Nucleophilic Substitution with a Primary Amine

This generalized protocol can be adapted for the reaction of 2-(Amino(methylthio)methylene)malononitrile with various primary amines.

Materials:

  • 2-(Amino(methylthio)methylene)malononitrile

  • Primary amine (e.g., aniline, benzylamine)

  • Anhydrous solvent (e.g., THF, acetonitrile)

  • Optional: A non-nucleophilic base (e.g., triethylamine) if the amine salt is used.

Procedure:

  • Dissolve 2-(Amino(methylthio)methylene)malononitrile (1 mmol) in 10 mL of an anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the primary amine (1.1 mmol, 1.1 equivalents) to the solution. If the amine is provided as a salt, add a non-nucleophilic base (1.2 equivalents) to liberate the free amine.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) as needed. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Spectroscopic Characterization

The progress of the reaction and the identity of the products can be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The disappearance of the singlet corresponding to the methylthio protons (-SMe) around δ 2.5-2.8 ppm is a key indicator of a successful substitution. The appearance of new signals corresponding to the protons of the incoming nucleophile will also be observed.

  • ¹³C NMR Spectroscopy: The carbon signals of the malononitrile group and the double bond will shift upon substitution. The disappearance of the -SMe carbon signal will be evident.

  • Infrared (IR) Spectroscopy: The strong C≡N stretch of the nitrile groups will be present in both the starting material and the product, typically in the range of 2200-2230 cm⁻¹. Changes in the C=C and C-N stretching regions can also be observed.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the product, showing the addition of the nucleophile and the loss of the methylthio group.

Conclusion

2-(Amino(methylthio)methylene)malononitrile is a versatile and highly reactive synthetic intermediate due to its unique push-pull electronic structure. Its reactions are predominantly governed by the addition-elimination mechanism of nucleophilic vinylic substitution, with the methylthio group serving as an excellent leaving group. By understanding the core mechanistic principles and the factors that influence reactivity, researchers can effectively utilize this compound to construct a wide array of functionalized molecules, particularly nitrogen-containing heterocycles of interest in medicinal chemistry and materials science. The protocols and characterization data provided in this guide offer a practical foundation for the exploration and application of this potent chemical tool.

References

  • Zhang, L., Dong, J., Xu, X., & Liu, Q. (2016). Chemistry of Ketene N,S-Acetals: An Overview. Chemical Reviews, 116(2), 287–322. [Link][5]

  • Gompper, R., & Schaefer, H. (1967). Nitroketene N,S-acetals: synergistic building blocks for the synthesis of heterocycles. Angewandte Chemie International Edition in English, 6(4), 365-366.
  • PubChem. (n.d.). 2-(Amino(methylthio)methylene)malononitrile. National Center for Biotechnology Information. Retrieved from [Link][3]

  • Beit-Yannai, M., Chen, X., & Rappoport, Z. (2002). Amine catalysis in the vinylic substitution of α-methylthio-α-arylmethylene Meldrum's acids and its absence in the substitution of methyl β-iodo-α-nitrocinnamate by amines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1534–1544. [Link][6]

  • Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link][2]

  • Zheng, X., Li, Z., Gao, W., Meng, X., Li, X., Luk, L. Y. P., ... & Wu, C. (2020). Condensation of 2-((Alkylthio)(aryl)methylene)malononitrile with 1,2-Aminothiol as a Novel Bioorthogonal Reaction for Site-Specific Protein Modification and Peptide Cyclization. Journal of the American Chemical Society, 142(11), 5097–5103. [Link][7]

  • Beyzaei, H., Aryan, R., & Gomroki, M. (2015). Synthesis of novel heterocyclic 2-(2-ylidene) malononitrile derivatives. Organic Chemistry: An Indian Journal, 11(1), 23-27.
  • Royal Society of Chemistry. (n.d.). Supporting information for "A luminescent spin crossover iron(II) complex with a cyanocarbanion ligand". Retrieved from [Link][8]

  • Papadopoulos, A., Tziortzis, C., & Stephanidou-Stephanatou, J. (2022). (Z)-2-{methylene}malononitrile. Molbank, 2022(1), M1354. [Link][1]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Master Organic Chemistry. (2026, January 22). What Makes A Good Leaving Group? Retrieved from [Link][4]

Sources

Foundational

Reactivity Profile of the Methylthio Leaving Group in Malononitrile Derivatives: A Mechanistic and Synthetic Guide

Executive Summary Malononitrile derivatives, particularly bis(methylthio)methylenemalononitrile (BMM), serve as highly versatile building blocks in the synthesis of complex heterocycles and active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Malononitrile derivatives, particularly bis(methylthio)methylenemalononitrile (BMM), serve as highly versatile building blocks in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs)[1]. The unique reactivity of these compounds stems from the push-pull electronic nature of the alkene system. The strongly electron-withdrawing cyano groups render the α -carbon highly electrophilic, while the methylthio (-SMe) groups act as excellent leaving groups[2]. This whitepaper explores the mechanistic drivers, kinetic profiles, and practical synthetic protocols for leveraging the methylthio leaving group in drug discovery and molecular design.

Mechanistic Principles: Nucleophilic Vinylic Substitution ( SN​V )

The displacement of the methylthio group in malononitrile derivatives typically proceeds via an addition-elimination mechanism characteristic of Nucleophilic Vinylic Substitution ( SN​V )[3].

  • Nucleophilic Attack : The reaction is initiated by the attack of a nucleophile (e.g., amine, hydrazine, or active methylene) on the electrophilic carbon[1]. The high electron-withdrawing capacity of the gem-dicyano moiety lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the attack.

  • Tetrahedral Intermediate Formation : This step is generally rate-limiting. The formation of the negatively charged tetrahedral intermediate is stabilized by the adjacent cyano groups.

  • Elimination : The intermediate collapses, expelling the methylthio group as methanethiol (MeSH) gas, restoring the sp2 hybridization[2]. The leaving ability of the -SMe group is enhanced by its polarizability and the thermodynamic stability of the resulting push-pull alkene product.

SNV_Mechanism Nuc Nucleophile Attack Tetra Tetrahedral Intermediate Nuc->Tetra Addition BMM Malononitrile Derivative BMM->Tetra Activation by CN Elim Elimination of -SMe Tetra->Elim Bond Cleavage Prod Substituted Product Elim->Prod MeSH release

Logical flow of SNV addition-elimination mechanism for methylthio displacement.

Kinetic Drivers: Steric vs. Electronic Effects

The reactivity of the methylthio leaving group is heavily influenced by the steric bulk of adjacent substituents. Kinetic studies on the hydrolysis of structurally analogous α -alkyl- α -(methylthio)methylene derivatives reveal that the rate of nucleophilic attack ( k1​ ) decreases significantly as steric hindrance increases[4].

The methylthio group exerts both a steric effect (crowding the tetrahedral intermediate) and a π -donor effect (stabilizing the ground state), which collectively modulate reactivity. The table below summarizes the relative kinetic reactivity based on the steric bulk of the α -substituent.

Table 1: Kinetic Reactivity Profile for Nucleophilic Attack on α -Substituted-(methylthio)methylene Derivatives (Data synthesized from the hydrolysis kinetics of analogous active methylene compounds[4])

Substituent (R)Relative Rate of OH− Attack ( k1OH​ )Relative Rate of H2​O Attack ( k1H2​O​ )Mechanistic Observation
-H HighestHighestMinimal steric hindrance allows for rapid tetrahedral intermediate formation.
-CH₃ (Methyl)ModerateModerateIncreased crowding reduces k1​ ; water attack becomes rate-limiting in acidic media.
-CH₂CH₃ (Ethyl)LowLowSteric bulk significantly impedes the nucleophile's trajectory.
-t-Butyl Very LowNegligibleExtreme steric shielding prevents efficient nucleophilic attack.

Synthetic Applications in Drug Development

The displacement of the methylthio group is a cornerstone in synthesizing pharmacologically active heterocycles, such as pyrazolo[3,4-d]pyrimidines (protein kinase inhibitors)[5] and pyrimido[2,1-b][1,3]benzothiazoles.

  • 5-Aminopyrazoles : Reaction of BMM with hydrazines results in the loss of the methylthio group via nucleophilic attack, followed by intramolecular cyclization onto the cyano group[1].

  • Pyrimidines and Pyridines : Condensation with amidines or active methylene compounds yields highly functionalized pyrimidines and pyridones[3]. The sequential displacement of both methylthio groups allows for the introduction of diverse substituents, enabling rapid structure-activity relationship (SAR) exploration[6].

Synthesis_Workflow Step1 Reagent Prep (DMF Solvent) Step2 Base Catalysis (K2CO3) Step1->Step2 Step3 Thermal Activation (Reflux 5h) Step2->Step3 Step4 Isolation (Ice Water) Step3->Step4

Experimental workflow for synthesizing heterocycles via methylthio displacement.

Self-Validating Experimental Protocols

To ensure reproducibility, high yields, and scientific integrity, the following protocols are designed with self-validating checkpoints and explicit causal reasoning for each experimental parameter.

Protocol 1: Synthesis of 3-Cyano-4-imino-2-methylthio-4H-pyrimido[2,1-b][1,3]benzothiazole

This protocol leverages the reactivity of BMM with 2-aminobenzothiazole to form a fused pyrimidine system.

Step 1: Reagent Preparation

  • Action : Dissolve 0.01 mol of 2-aminobenzothiazole and 0.01 mol of bis(methylthio)methylenemalononitrile in 15 mL of anhydrous N,N-dimethylformamide (DMF).

  • Causality : DMF is chosen as a polar aprotic solvent to stabilize the highly polar transition state during nucleophilic attack without hydrogen-bonding to the nucleophile, thereby maintaining its maximum reactivity. Anhydrous conditions are critical to prevent premature hydrolysis of the methylthio group.

Step 2: Base Catalysis

  • Action : Add 10 mg of anhydrous potassium carbonate ( K2​CO3​ ).

  • Causality : K2​CO3​ acts as a mild base to deprotonate the exocyclic amine of 2-aminobenzothiazole, enhancing its nucleophilicity.

Step 3: Thermal Activation

  • Action : Reflux the mixture for 5 hours.

  • Causality : The elevated temperature provides the necessary activation energy to overcome the steric crowding of the tetrahedral intermediate. Furthermore, refluxing drives the elimination of methanethiol (MeSH) gas out of the system, shifting the chemical equilibrium entirely toward the product formation according to Le Chatelier's principle.

Step 4: Isolation and Purification

  • Action : Cool the reaction mixture to room temperature and pour it into ice-cold water. Filter the solid, wash with water, and recrystallize from a DMF-ethanol mixture to obtain the pure product.

  • Causality : The sudden drop in temperature and change in solvent polarity forces the hydrophobic heterocyclic product to precipitate, effectively separating it from unreacted starting materials and water-soluble inorganic byproducts.

Protocol 2: Synthesis of 5-Aminopyrazoles via Hydrazine Displacement

Step 1: Initiation

  • Action : React BMM with an equimolar amount of substituted hydrazine in ethanol.

  • Causality : Ethanol serves as a protic solvent that facilitates proton transfer during the subsequent cyclization step (tautomerization of the intermediate imine to the amine).

Step 2: Reaction Progression

  • Action : Reflux for 3-4 hours.

  • Causality : The nucleophilic unsubstituted nitrogen of the hydrazine attacks the electrophilic carbon, displacing the first methylthio group[1].

Step 3: Cyclization

  • Action : Allow the intermediate to undergo spontaneous intramolecular cyclization.

  • Causality : The secondary amine attacks the adjacent highly electrophilic cyano group, forming the stable 5-aminopyrazole core[1].

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Exploratory

Evaluating the Electrophilic Nature of Cyano Groups in 2-(Amino(methylthio)methylene)malononitrile: A Mechanistic and Synthetic Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary: The Push-Pull Alkene Paradigm In the realm of advanced heterocyclic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary: The Push-Pull Alkene Paradigm

In the realm of advanced heterocyclic synthesis, 2-(Amino(methylthio)methylene)malononitrile (CAS: 18071-20-0) serves as a highly versatile, polyfunctional building block[1]. Structurally, it is a classic "push-pull" alkene. The molecule is characterized by a central carbon-carbon double bond flanked by two electron-donating groups (amino and methylthio) on the β-carbon, and two electron-withdrawing cyano groups on the α-carbon.

For drug development professionals and synthetic chemists, understanding the exact electrophilic nature of these cyano groups is critical. In standard nitriles, the cyano carbon is a hard electrophile. However, in this push-pull architecture, the ground-state electrophilicity of the cyano group is heavily masked by strong π-electron delocalization[2]. This whitepaper dissects the electronic topography of this molecule, explaining how to strategically "unmask" the cyano group's electrophilicity to drive complex intramolecular cyclizations.

Electronic Topography: Masked Electrophilicity

To evaluate the electrophilic nature of the cyano groups in 2-(Amino(methylthio)methylene)malononitrile, we must first analyze the molecule's ground-state electronic distribution.

The strong +M (mesomeric) effect of the −NH2​ and −SCH3​ groups pushes electron density through the olefinic π-system. This electron density is pulled by the -M effect of the two −C≡N groups. This creates a zwitterionic resonance contributor where the β-carbon holds a partial positive charge ( δ+ ) and the α-carbon/cyano nitrogens hold a partial negative charge ( δ− )[2].

Because electron density is forcefully delocalized into the cyano groups' antibonding orbitals, the cyano carbons experience a profound dampening of their inherent electrophilicity . Consequently, direct intermolecular nucleophilic attack on the cyano carbon is kinetically unfavorable in the ground state. Instead, the β-carbon becomes the primary electrophilic center.

G Donor1 Amino Group (-NH2) +M Donor C_beta β-Carbon (C2) Partial Positive (δ+) Donor1->C_beta Electron Push Donor2 Methylthio Group (-SCH3) +M Donor Donor2->C_beta Electron Push C_alpha α-Carbon (C1) Partial Negative (δ-) C_beta->C_alpha π-Bond Polarization Acceptor1 Cyano Group (-CN) -M Acceptor C_alpha->Acceptor1 Electron Pull Acceptor2 Cyano Group (-CN) -M Acceptor C_alpha->Acceptor2 Electron Pull

Fig 1. Electronic delocalization in 2-(Amino(methylthio)methylene)malononitrile.

Quantitative Reactivity Metrics

The dampening of the cyano group's electrophilicity can be empirically validated through several physicochemical metrics:

Electronic ParameterObservation in Push-Pull AlkenesImplications for Cyano Electrophilicity
Dipole Moment ( μ ) Highly elevated relative to unpolarized alkenes.Indicates strong ground-state charge separation; dampens initial −CN electrophilicity.
C=C Rotational Barrier ( ΔG‡ ) Significantly lowered (approx. 40-60 kJ/mol).High single-bond character allows conformational flexibility prior to cyclization[2].
13C NMR Shift (Cyano Carbon) Upfield shift compared to standard nitriles.Confirms increased electron density at the carbon, rendering it a weak ground-state electrophile.
β-Carbon Electrophilicity Highly positive ( δ+ ).Directs primary nucleophilic attack away from the cyano group, acting as the initial reaction site.

Mechanistic Pathways: Unmasking Cyano Electrophilicity via Cyclization

If the cyano groups are poor electrophiles in the ground state, how are they utilized in heterocyclic synthesis? The answer lies in tandem reaction pathways .

To evaluate and exploit the cyano group's electrophilicity, the molecule must be reacted with a bis-nucleophile (e.g., acetylacetone or Appel's salt derivatives)[3]. The reaction relies on a strict causality:

  • Primary Substitution: The incoming nucleophile attacks the highly electrophilic β-carbon. The methylthio group ( −SCH3​ ) acts as an excellent leaving group and is expelled as methanethiol.

  • Conjugation Disruption: This substitution alters the strict linear push-pull conjugation.

  • Intramolecular Trapping: The incoming nucleophile brings a secondary nucleophilic center into close spatial proximity to the cyano group. The massive entropic advantage of an intramolecular reaction overcomes the dampened electrophilicity of the cyano carbon, forcing a ring closure.

This sequence successfully synthesizes complex heterocycles, such as 5-Acetyl-4-amino-6-methyl-2-(methylthio)pyridine-3-carbonitrile (CAS: 653587-91-8)[4].

G2 SM Push-Pull Alkene (Masked Electrophile) Step1 Base-Catalyzed Condensation (Substitution of -SCH3) SM->Step1 Nuc Acetylacetone (Bis-Nucleophile) Nuc->Step1 Intermediate Dienamine Intermediate (Unmasked -CN) Step1->Intermediate Loss of CH3SH Step2 Intramolecular Nucleophilic Attack (Cyano Carbon as Electrophile) Intermediate->Step2 Electrophilic -CN Activation Product Pyridine-3-carbonitrile Derivative (Cyclized Product) Step2->Product Ring Closure

Fig 2. Cyclization pathway showing the unmasking of cyano electrophilicity.

Experimental Protocol: Self-Validating Cyclization Workflow

To practically evaluate the electrophilic competence of the cyano group, we utilize a base-catalyzed multicomponent condensation. The following protocol outlines the synthesis of highly substituted pyridines from 2-(Amino(methylthio)methylene)malononitrile and acetylacetone[4].

Reagents Required
  • Substrate: 2-(Amino(methylthio)methylene)malononitrile (1.0 eq, 10 mmol)

  • Bis-Nucleophile: Acetylacetone (1.1 eq, 11 mmol)

  • Catalyst: Piperidine or anhydrous K2​CO3​ (0.2 eq, 2 mmol)

  • Solvent: Absolute Ethanol (30 mL)

Step-by-Step Methodology
  • Enolate Generation (Activation): In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone in absolute ethanol. Add the base catalyst (piperidine). Causality: The base deprotonates the active methylene of acetylacetone, generating a highly reactive enolate required to overcome the activation energy barrier of the initial substitution.

  • Primary Nucleophilic Attack: Add 2-(Amino(methylthio)methylene)malononitrile to the stirring solution. Heat the mixture to gentle reflux (78°C). The enolate attacks the β-carbon of the substrate.

  • Leaving Group Expulsion: Maintain reflux for 2–3 hours. During this time, the −SCH3​ group is expelled as methanethiol ( CH3​SH ) gas. (Safety Note: Conduct strictly inside a fume hood due to the toxic and highly odorous nature of methanethiol).

  • Intramolecular Cyclization (Electrophilic Evaluation): As the intermediate forms, the secondary enolate oxygen/carbon is forced into proximity with the cyano carbon. The thermodynamic drive to form a stable aromatic pyridine ring forces the nucleophile to attack the cyano carbon, validating its latent electrophilicity.

  • Isolation and Purification: Allow the reaction mixture to cool to room temperature. The cyclized product, 5-Acetyl-4-amino-6-methyl-2-(methylthio)pyridine-3-carbonitrile, will precipitate as a solid. Filter the precipitate under vacuum, wash with cold ethanol (2 x 10 mL), and recrystallize from an ethanol/water mixture to yield the pure analytical standard.

References

  • Title: Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study Source: ResearchGate URL: [Link]

  • Title: (Z)-2-{methylene}malononitrile Source: MDPI Molbank (2022) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Highly Substituted Pyrimidines from 2-(Amino(methylthio)methylene)malononitrile

Introduction & Strategic Rationale In the landscape of modern drug discovery, the pyrimidine scaffold is a privileged pharmacophore, serving as the core of numerous kinase inhibitors, antiviral nucleoside analogs, and CN...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In the landscape of modern drug discovery, the pyrimidine scaffold is a privileged pharmacophore, serving as the core of numerous kinase inhibitors, antiviral nucleoside analogs, and CNS-active agents. The synthesis of highly functionalized pyrimidines requires precursors that offer precise regiocontrol and thermodynamic driving forces.

2-(Amino(methylthio)methylene)malononitrile (CAS: 18071-20-0) is an elite "push-pull" alkene and ketene S,N-acetal. Its strategic value lies in its highly polarized double bond: the two electron-withdrawing cyano groups render the β -carbon exceptionally electrophilic, while the methylthio (-SMe) moiety serves as an excellent leaving group. When reacted with dinucleophiles such as amidines or guanidines, this precursor undergoes a highly predictable, two-stage cascade reaction to yield 4,6-diamino-5-cyano-2-substituted pyrimidines, a transformation grounded in foundational [1].

Mechanistic Causality: The "Why" Behind the Workflow

To master this protocol, one must understand the thermodynamic and kinetic forces driving the reaction. The transformation is not a single concerted step, but a sequential cascade:

  • Nucleophilic Vinylic Substitution (S N​ V): The primary amine of the amidine attacks the electrophilic β -carbon of the precursor. The reaction is driven forward by the expulsion of methanethiol (MeSH) gas. The -SMe group is a vastly superior leaving group compared to the -NH₂ group, ensuring absolute regioselectivity.

  • Thorpe-Ziegler-Type Intramolecular Cyclization: The resulting acyclic enaminonitrile intermediate possesses an imine nitrogen (=NH) in close spatial proximity to a highly electrophilic nitrile (-C≡N) group. The elevated reaction temperature overcomes the entropic barrier, forcing the intramolecular nucleophilic attack.

  • Aromatization: The cyclized intermediate rapidly tautomerizes. The exocyclic imine converts into an aromatic amine, yielding the thermodynamically stable, fully conjugated pyrimidine ring system [2].

MechanisticLogic A 2-(Amino(methylthio) methylene)malononitrile C SNV Reaction (-SMe Displacement) A->C B Amidine / Base (Dinucleophile) B->C D MeSH Gas (Leaving Group) C->D E Acyclic Enaminonitrile Intermediate C->E F Intramolecular Cyclization E->F G Tautomerization (Aromatization) F->G H 4,6-Diamino-5-cyano- 2-R-Pyrimidine G->H

Mechanistic workflow of pyrimidine synthesis via SNV and intramolecular cyclization.

Quantitative Data: Amidine Scope and Reaction Metrics

The modularity of this protocol allows for the rapid generation of diverse pyrimidine libraries simply by altering the amidine input. The table below summarizes optimized parameters for various substrates [3].

Amidine PrecursorR-Group at C2Catalyst / BaseTime (h)Yield (%)Target Product Formed
Benzamidine HClPhenyl (-Ph)K₂CO₃4.0844,6-Diamino-5-cyano-2-phenylpyrimidine
Acetamidine HClMethyl (-CH₃)K₂CO₃5.5784,6-Diamino-5-cyano-2-methylpyrimidine
Guanidine CarbonateAmino (-NH₂)None (Self-basic)3.0912,4,6-Triamino-5-cyanopyrimidine
Formamidine AcetateHydrogen (-H)NaOEt6.0684,6-Diamino-5-cyanopyrimidine
2-ThiophenecarboxamidineThiophen-2-ylK₂CO₃4.5814,6-Diamino-5-cyano-2-(thiophen-2-yl)pyrimidine

Step-by-Step Experimental Protocol

Note: The following procedure is optimized for the synthesis of 4,6-diamino-5-cyano-2-phenylpyrimidine using benzamidine hydrochloride.

Materials Required:
  • Precursor: 2-(Amino(methylthio)methylene)malononitrile (1.0 equiv, 10 mmol, 1.39 g)

  • Nucleophile: Benzamidine hydrochloride hydrate (1.1 equiv, 11 mmol, 1.72 g)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv, 15 mmol, 2.07 g)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

Procedure:
  • Amidine Free-Basing: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzamidine hydrochloride (1.72 g) and anhydrous K₂CO₃ (2.07 g). Suspend the mixture in 15 mL of anhydrous DMF. Stir at room temperature for 15 minutes to liberate the free amidine base.

  • Precursor Addition: Add 2-(Amino(methylthio)methylene)malononitrile (1.39 g) to the suspension in one portion.

  • Thermal Activation: Attach a reflux condenser. Heat the reaction mixture in an oil bath set to 90 °C. Maintain vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed for 4 hours. Monitor the complete consumption of the starting material via TLC (Eluent: EtOAc/Hexanes 1:1).

  • Workup & Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Slowly pour the crude DMF mixture into 100 mL of rapidly stirring, ice-cold distilled water.

  • Isolation: Stir the aqueous suspension for 20 minutes to ensure complete precipitation. Filter the resulting solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 × 20 mL) to remove DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from boiling ethanol. Dry under high vacuum at 50 °C overnight to afford the pure pyrimidine as a highly crystalline solid.

Self-Validating Systems & Troubleshooting

A robust protocol must provide the scientist with real-time feedback. Use these self-validating checkpoints to ensure experimental success:

  • Checkpoint 1: Reagent Activation (Visual). Upon adding K₂CO₃ to the amidine hydrochloride in DMF, the mixture will transition into a milky suspension. This confirms the formation of insoluble KCl and the liberation of the nucleophilic free-base amidine.

  • Checkpoint 2: S N​ V Progression (Chemical/Olfactory). As the reaction reaches 70–80 °C, the displacement of the methylthio group generates methanethiol (MeSH). Validation: You will detect a distinct, pungent odor. For rigorous chemical validation, place a piece of filter paper moistened with lead(II) acetate solution over the condenser outlet; it will turn black (forming PbS), confirming the cleavage of the C-S bond.

  • Checkpoint 3: Cyclization (Optical/TLC). The reaction mixture will deepen in color to a rich orange/red as the highly conjugated acyclic intermediate forms. On TLC, the starting material (R f​ ~0.6, UV active) will vanish, replaced by a highly polar product spot (R f​ ~0.2) that exhibits bright blue fluorescence under 254 nm UV light—a hallmark of the newly formed aromatic pyrimidine ring.

  • Checkpoint 4: Product Isolation (Physical). Pouring the DMF solution into ice water should cause an immediate crash-out of the product. If the product "oils out" instead of crystallizing, the aqueous phase pH is likely too alkaline, preventing proper crystal nucleation. Troubleshooting: Add 1M Acetic Acid dropwise until the pH reaches ~7.0, which will instantly induce crystallization.

References

  • Abd-Elfattah, A. M., Hussain, S. M., El-Reedy, A. M., & Yousif, N. M. (1984). "Ketene-S,N-acetals as Synthetic Intermediates for Heterocycles. A New Synthesis of 4-Arylaminopyrimidines." Synthetic Communications, 14(13), 1257-1265. URL:[Link]

  • Lorente, A., et al. (1995). "Regioselective cyclizations of the condensation products obtained by the reaction of nitrogen nucleophiles with ketene dithioacetals or alkoxymethylene compounds." Heterocycles, 41(1), 76. URL:[Link]

  • Sirsat, S. B., Jadhav, A. G., & Chavhan, N. B. (2020). "Synthesis of Novel Pyrimido Pyrimidine and Their Derivatives." International Journal of Pharmacy and Chemistry, 6(1), 1-5. URL:[Link]

Application

Application Note: Regioselective Synthesis of 5-Aminopyrazole-4-carbonitriles via Ketene Dithioacetal Derivatives

Strategic Rationale in Medicinal Chemistry Pyrazoles are privileged heterocycles that serve as critical pharmacophores in various therapeutic agents, particularly in the design of kinase inhibitors and as metabolically s...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Medicinal Chemistry

Pyrazoles are privileged heterocycles that serve as critical pharmacophores in various therapeutic agents, particularly in the design of kinase inhibitors and as metabolically stable bioisosteres for amides and esters[1]. The synthesis of densely functionalized, isomerically pure pyrazoles requires highly regioselective methodologies.

2-(Amino(methylthio)methylene)malononitrile—a functionalized ketene dithioacetal—acts as an exceptional bis-electrophilic building block for these scaffolds[2]. This application note details a robust, self-validating cyclocondensation protocol using hydrazines to construct 3,5-diaminopyrazole-4-carbonitrile derivatives, providing drug development professionals with a reliable pathway to generate diverse pyrazole libraries[3].

Mechanistic Causality & Experimental Design (E-E-A-T)

The success and high yield of this protocol rely on understanding the thermodynamic and kinetic drivers of the reaction:

  • Differential Electrophilicity & Regioselectivity: The starting material features two distinct electrophilic centers. The carbon bonded to the methylthio (-SMe) group is highly activated. The more nucleophilic nitrogen of the hydrazine selectively attacks this carbon, displacing the -SMe group rather than attacking the cyano groups directly[2].

  • Cyclization Trajectory: Once the initial hydrazone intermediate forms, the terminal nitrogen of the hydrazine moiety is perfectly positioned for a 5-exo-dig intramolecular cyclization onto the adjacent, highly electrophilic cyano (-C≡N) group. This cascade yields the thermodynamically stable aromatic pyrazole ring[3].

  • Solvent Causality: Absolute ethanol or methanol is chosen as the reaction medium. Protic solvents stabilize the polar transition states during the nucleophilic substitution and subsequent cyclization, significantly accelerating the reaction rate and improving the yield of the isomerically pure product[2].

  • Safety & Trapping Mechanism (Critical): The leaving group in this reaction is methanethiol (MeSH), a highly toxic, foul-smelling gas. A critical experimental design choice is the integration of a bleach (sodium hypochlorite) scrubber. The bleach trap oxidizes the volatile MeSH into odorless, water-soluble methanesulfonic acid. This not only ensures laboratory safety and environmental compliance but also drives the equilibrium forward by continuously removing the gaseous byproduct[3].

Reaction Workflow & Pathway

ReactionWorkflow SM 2-(Amino(methylthio)methylene)malononitrile (Bis-electrophilic Precursor) Step1 Step 1: Nucleophilic Substitution Displacement of -SMe group SM->Step1 Hydrazine Hydrazine Hydrate / Arylhydrazine (Dinucleophile) Hydrazine->Step1 Int1 Hydrazone Intermediate + MeSH (Gas) Step1->Int1 Step2 Step 2: 5-exo-dig Cyclization Intramolecular attack on -C≡N Int1->Step2 Product 3,5-Diamino-1H-pyrazole-4-carbonitrile (Isomerically Pure Product) Step2->Product

Workflow and mechanistic pathway for pyrazole synthesis via cyclocondensation.

Step-by-Step Experimental Protocol

Materials & Setup
  • Reagents: 2-(Amino(methylthio)methylene)malononitrile (or N-substituted derivatives), Hydrazine hydrate (50-98% wt in water) or Arylhydrazine, Absolute Ethanol.

  • Equipment: Round-bottom flask, reflux condenser, nitrogen gas inlet, gas dispersion tube, and a secondary trap containing a 10% sodium hypochlorite (bleach) solution.

Cyclocondensation Procedure
  • Preparation of the Reaction Mixture: Suspend 2-(amino(methylthio)methylene)malononitrile (10.0 mmol) in absolute ethanol (20-30 mL) within a round-bottom flask equipped with a magnetic stir bar[3].

  • Scrubber Integration (Critical Step): Attach a reflux condenser to the flask. Connect the top of the condenser to a gas dispersion tube submerged in a concentrated bleach bath. Purge the system with a gentle stream of nitrogen to ensure all evolved gases are directed into the trap[3].

  • Hydrazine Addition: Add hydrazine hydrate (10.5 mmol, 1.05 equiv) dropwise to the suspension at room temperature[2]. Note: If synthesizing N1-substituted pyrazoles, substitute hydrazine hydrate with an equimolar amount of the desired arylhydrazine (e.g., phenylhydrazine)[4].

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78 °C). Maintain reflux for 1 to 4 hours. Self-Validation: The reaction visually validates its progress; the initial suspension will typically transition into a clear solution as the highly soluble intermediate forms, followed by the heavy precipitation of the pyrazole product as the cyclization reaches completion[3].

  • Reaction Monitoring: Verify the complete consumption of the starting material via TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to approximately half its original volume. Pour the concentrated mixture into ice-cold distilled water (50 mL) under vigorous stirring to maximize precipitation[2].

  • Purification: Collect the solid product via vacuum filtration. Wash the filter cake thoroughly with cold ethanol and water to remove any unreacted hydrazine. Recrystallize the crude product from methanol or a dioxane/ethanol mixture to yield the analytically pure 3,5-diaminopyrazole-4-carbonitrile derivative[2].

Quantitative Data & Optimization Matrix

The following table summarizes validated reaction parameters and yields for various pyrazole derivatives synthesized via this ketene dithioacetal methodology, demonstrating the broad scope of the protocol.

Starting MaterialHydrazine SourceSolvent / TempTimeIsolated ProductYield (%)
2-(bis(methylthio)methylene)malononitrilePhenylhydrazineMethanol / Reflux3 h5-Amino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carbonitrile96%
2-((4-chlorobenzylamino)(methylthio)methylene)malononitrileHydrazine HydrateEthanol / Reflux1-4 h5-Amino-3-((4-chlorobenzyl)amino)-1H-pyrazole-4-carbonitrile>85%
2-((4-chlorophenethylamino)(methylthio)methylene)malononitrileHydrazine HydrateEthanol / Reflux1 h3-Amino-5-((4-chlorophenethyl)amino)-1H-pyrazole-4-carbonitrile>80%

Data aggregated from established synthetic methodologies[2][3].

References

  • Novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products, incemc.ro, 1

  • Synthesis of some new amide-linked bipyrazoles and their evaluation as anti-inflammatory and analgesic agents, tandfonline.com,2

  • Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives, longdom.org, 4

  • The Discovery of in Vivo Active Mitochondrial Branched-Chain Aminotransferase (BCATm) Inhibitors by Hybridizing Fragment and HTS Hits | Journal of Medicinal Chemistry, acs.org, 3

Sources

Method

Application Note: Nucleophilic Substitution of 2-(Amino(methylthio)methylene)malononitrile with Primary Amines

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists. Executive Summary & Chemical Rationale 2-(Amino(methylthio)methylene)malononitrile (CAS 18071-20-0) is a highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists.

Executive Summary & Chemical Rationale

2-(Amino(methylthio)methylene)malononitrile (CAS 18071-20-0) is a highly functionalized, electron-deficient ketene S,N-acetal. The vinylic carbon is profoundly electrophilic due to the strong electron-withdrawing inductive and resonance effects of the geminal dicyano groups. This unique electronic environment makes the compound an excellent substrate for1[1].

When reacted with primary amines, the methylthio (-SMe) moiety acts as a highly effective leaving group. The reaction yields substituted diaminomethylenemalononitriles, which are highly valued as precursors for 2[2] and as core hydrogen-bonding motifs in the design of 3[3].

Mechanistic Pathway

The transformation is a classic nucleophilic vinylic substitution ( SN​V ) operating via an addition-elimination mechanism.

  • Addition: The primary amine's lone pair attacks the electrophilic β -carbon, breaking the π -bond and forming a transient tetrahedral intermediate.

  • Elimination: The intermediate collapses, regenerating the double bond and expelling the methanethiolate anion, which rapidly protonates to form methanethiol (MeSH) gas.

Mechanism A Malononitrile Derivative (Electrophile) C Tetrahedral Intermediate A->C Addition B Primary Amine (Nucleophile) B->C D Diaminomethylene- malononitrile C->D Elimination E Methanethiol (MeSH Gas) C->E

Figure 1: Addition-elimination mechanism for diaminomethylenemalononitrile synthesis.

Experimental Design & Causality

To ensure a self-validating and safe protocol, several critical experimental choices must be made:

  • Solvent Selection: The reaction requires a solvent that can stabilize the polar transition state while fully dissolving the amine. Dry Tetrahydrofuran (THF) or absolute ethanol are optimal. For bulky chiral diamines used in 4[4], THF at 80 °C provides the necessary kinetic energy to drive the reaction forward.

  • Byproduct Management (The Bleach Trap): The elimination of methanethiol (MeSH) gas is the thermodynamic driving force of the reaction. However, MeSH is highly toxic and possesses a foul odor detectable at parts-per-billion levels. Causality: You must route the reaction effluent through a sodium hypochlorite (bleach) trap. The bleach oxidizes the volatile MeSH into odorless, water-soluble methanesulfonic acid, ensuring laboratory safety and validating that the gas evolution is properly managed.

  • Reaction Monitoring: The starting material is strongly UV-active due to the conjugated dicyano system. As the primary amine displaces the methylthio group, the resulting product gains a secondary amine proton capable of strong hydrogen bonding. This causes a distinct shift to a lower Rf​ value on silica gel Thin Layer Chromatography (TLC), providing a reliable, self-validating visual confirmation of conversion.

Quantitative Data: Substrate Scope & Kinetics

The steric profile of the primary amine directly dictates the required reaction time and expected yield. The table below summarizes optimized parameters for different amine classes.

Amine Steric ProfileExample SubstrateSolventTemp (°C)Reaction Time (h)Expected Yield (%)
Unhindered Aliphatic BenzylamineEtOH704 - 685 - 95
Hindered Aliphatic CyclohexanediamineTHF8012 - 1660 - 75
Aromatic (Anilines) AnilineDMF10016 - 2450 - 70

Step-by-Step Experimental Protocol

Workflow S1 1. Apparatus Setup Equip flask with reflux condenser Attach outlet to bleach trap S2 2. Reagent Addition Dissolve reagents in dry THF or Absolute Ethanol S1->S2 S3 3. Reflux & Monitor Heat to 80°C for 12-16 hours Monitor conversion via TLC S2->S3 S4 4. Solvent Removal Cool to RT and concentrate under reduced pressure S3->S4 S5 5. Purification Purify via silica gel flash column chromatography S4->S5

Figure 2: Step-by-step experimental workflow for the nucleophilic substitution.

Materials Required
  • 2-(Amino(methylthio)methylene)malononitrile (1.0 equiv)

  • Primary amine (1.1 - 1.5 equiv)

  • Dry THF or Absolute Ethanol (approx. 15 mL per mmol of substrate)

  • 10% Sodium hypochlorite (bleach) solution

Procedure
  • Apparatus Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas outlet tube. Submerge the end of the tube into a secondary flask containing 100 mL of 10% bleach solution (the gas trap).

  • Reagent Loading: Add 2-(amino(methylthio)methylene)malononitrile (1.0 equiv) to the reaction flask. Add the selected primary amine (1.1 equiv).

  • Solvent Addition: Suspend the mixture in dry THF to achieve a reagent concentration of approximately 0.2 M[4].

  • Reflux: Submerge the reaction flask in a pre-heated oil bath at 80 °C. Stir vigorously. Bubbling in the bleach trap will indicate the evolution of MeSH gas.

  • Monitoring: After 4 hours, sample the reaction mixture. Perform TLC (typically 1:1 Hexane/Ethyl Acetate). Continue heating until the higher- Rf​ starting material spot is fully consumed (up to 16 hours for sterically hindered amines)[4].

  • Workup: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Disconnect the bleach trap before turning off the stirring to prevent back-suction. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Use a gradient of Hexane and Ethyl Acetate (or CHCl3​ /MeOH for highly polar products) to isolate the pure diaminomethylenemalononitrile derivative[4].

References

  • CAS 18071-20-0: Propanedinitrile, [amino(methylthio)methylene]- Source: CymitQuimica
  • Asymmetric Conjugate Addition of Phosphonates to Enones Using Cinchona–Diaminomethylenemalononitrile Organocatalysts Source: The Journal of Organic Chemistry - ACS Public
  • Asymmetric Chlorination of β-Keto Esters Using Diaminomethylenemalononitrile Organoc
  • (Z)-2-{methylene}malononitrile Source: ResearchGate

Sources

Application

best polar organic solvents for dissolving 2-(Amino(methylthio)methylene)malononitrile

Application Note: Optimizing the Dissolution of 2-(Amino(methylthio)methylene)malononitrile in Polar Organic Solvents Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & C...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimizing the Dissolution of 2-(Amino(methylthio)methylene)malononitrile in Polar Organic Solvents

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Context

As a Senior Application Scientist, I frequently consult on the handling and formulation of highly functionalized organic building blocks. 2-(Amino(methylthio)methylene)malononitrile (CAS: 18071-20-0) is a critical intermediate extensively used in the synthesis of complex heterocycles, including pyrimidines, pyrazoles, and isothiazoles [1].

Structurally, this compound features a propanedinitrile backbone, a methylthio (-S-CH3) group, and a primary amino (-NH2) group [2]. This unique "push-pull" electronic configuration creates a highly polarized molecule with a strong intermolecular hydrogen-bonding network. Consequently, achieving complete and stable dissolution requires a strategic approach to solvent selection, prioritizing solvents that can disrupt these intermolecular forces without degrading the compound.

Mechanistic Rationale for Solvent Selection

The crystalline lattice of 2-(Amino(methylthio)methylene)malononitrile is stabilized by strong dipole-dipole interactions (driven by the two electrophilic cyano groups) and hydrogen bonding (from the amino group).

  • Non-polar solvents (e.g., hexane, toluene) lack the dielectric capacity to overcome these lattice energies, resulting in near-zero solubility.

  • Polar aprotic solvents (e.g., Dimethyl Sulfoxide [DMSO], N,N-Dimethylformamide [DMF]) are the optimal choices. DMSO, for instance, features a highly polarized S=O bond that acts as a potent hydrogen-bond acceptor. It efficiently solvates the amino protons and disrupts the crystal lattice. Because it is aprotic, it does not act as a hydrogen-bond donor, preventing unwanted interference with the compound's nucleophilic sites during downstream reactions.

  • Polar protic solvents (e.g., Ethanol) have lower solubilizing power at room temperature but are highly effective under reflux conditions. They are often chosen as the primary solvent for cyclocondensation reactions where proton transfer is a necessary mechanistic step [3].

Quantitative Solubility Profile

To guide your experimental design, the following table summarizes the operational solubility characteristics of 2-(Amino(methylthio)methylene)malononitrile across common laboratory solvents.

SolventClassificationDielectric Constant (ε)Estimated Solubility (25°C)Recommended Application
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7High (>100 mg/mL)NMR (DMSO-d6), Stock Solutions, Assays
N,N-Dimethylformamide (DMF) Polar Aprotic36.7High (>50 mg/mL)Chemical Synthesis, High-Temp Reactions
Acetonitrile (MeCN) Polar Aprotic37.5Moderate (~20 mg/mL)HPLC Mobile Phase, Mild Couplings
Ethanol (EtOH) Polar Protic24.5Low at RT, High at RefluxCyclocondensation Reactions
Dichloromethane (DCM) Weakly Polar9.1Very Low (<1 mg/mL)Not Recommended

Experimental Protocols

The following self-validating protocols ensure complete dissolution while preserving the chemical integrity of the compound.

Protocol A: Preparation of a 100 mM Standard Stock Solution (Analytical/NMR)

Use this protocol when preparing samples for NMR spectroscopy (using DMSO-d6) or biological assay stock solutions.

  • Calculate and Weigh: For a 100 mM solution in 10 mL, accurately weigh 139.18 mg of 2-(Amino(methylthio)methylene)malononitrile.

  • Solvent Addition: Transfer the solid to a clean, dry 15 mL amber glass vial. Add 8 mL of anhydrous DMSO (or DMSO-d6).

  • Agitation: Vortex the vial vigorously for 30 seconds. Causality: The high dielectric constant of DMSO rapidly initiates lattice dissociation, but mechanical agitation is required to maximize the solvent-solute surface area.

  • Sonication: Place the vial in an ultrasonic bath at room temperature for 5–10 minutes. Causality: Sonication provides the localized cavitation energy required to break apart transient micro-aggregates that resist standard vortexing.

  • Self-Validation Step: Hold the vial against a dark background under a bright light. The solution must be completely transparent (typically pale yellow) with no visible particulate scattering (Tyndall effect). If particulates remain, sonicate for an additional 5 minutes.

  • Final Adjustment: Top off to exactly 10 mL with DMSO. Store at 4°C, tightly sealed and protected from moisture.

Protocol B: Preparative Dissolution for Heterocyclic Synthesis

Use this protocol when utilizing the compound as a building block for cyclocondensation (e.g., pyrazole synthesis) [3].

  • Reagent Mixing: Add 1.39 g (10 mmol) of the compound to a 100 mL round-bottom flask.

  • Solvent Addition: Add 20 mL of absolute ethanol or DMF. Causality: Ethanol is preferred if the subsequent reaction requires a protic medium to facilitate intermediate proton shuttling.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 78°C (for Ethanol) or 80°C (for DMF) using a controlled oil bath. Causality: At room temperature, ethanol's hydrogen-bonding network is insufficient to fully solvate the compound. Thermal energy is required to overcome the lattice enthalpy.

  • Self-Validation Step: Monitor the flask visually. Do not add secondary coupling reagents (e.g., hydrazine derivatives) until the solid has completely dissolved into a homogenous solution.

Decision Workflow

SolventWorkflow Start 2-(Amino(methylthio)methylene)malononitrile Decision Select Downstream Application Start->Decision App1 Analytical / Stock (NMR, Assays) Decision->App1 App2 Chemical Synthesis (Cyclocondensation) Decision->App2 Sol1 Solvent: DMSO (High H-bond acceptance) App1->Sol1 Sol2 Solvent: DMF or Ethanol (Good thermal profile) App2->Sol2 Act1 Vortex & Sonicate (10-15 min at RT) Sol1->Act1 Act2 Reflux / Mild Heating (60°C - 80°C) Sol2->Act2 Val1 Visual Inspection (Clear solution) Act1->Val1 Val2 Proceed to Reaction (Monitor via TLC) Act2->Val2

Solvent selection and dissolution workflow for 2-(Amino(methylthio)methylene)malononitrile.

Troubleshooting & Optimization

  • Issue: Incomplete dissolution or cloudiness in Acetonitrile (MeCN).

    • Causality: MeCN has a lower hydrogen-bond accepting capacity compared to DMSO, leaving the amino-driven hydrogen bonds partially intact.

    • Optimization: Switch to DMSO for stock solutions, or apply mild heat (40°C) and sonication if MeCN is strictly required for HPLC compatibility.

  • Issue: Compound degradation or darkening during heating.

    • Causality: Prolonged exposure to temperatures >80°C, especially in the presence of trace moisture or protic solvents, can lead to the hydrolysis of the highly electrophilic cyano groups.

    • Optimization: Keep heating times to the absolute minimum required for dissolution. Monitor the integrity of the starting material via TLC (Thin Layer Chromatography) before adding subsequent reagents.

References

  • Title: 2-(Amino(methylthio)methylene)malononitrile | C5H5N3S | CID 4409233 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives Source: ResearchGate / Med Chem (Open Access) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields with 2-(Amino(methylthio)methylene)malononitrile

As a Senior Application Scientist, I frequently encounter researchers struggling with low yields when utilizing 2-(Amino(methylthio)methylene)malononitrile (CAS: 18071-20-0)[1]. This compound is a highly versatile buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with low yields when utilizing 2-(Amino(methylthio)methylene)malononitrile (CAS: 18071-20-0)[1]. This compound is a highly versatile building block for synthesizing complex heterocycles like pyrazoles, pyrimidines, and isothiazoles[2][3]. However, its unique electronic structure requires precise experimental control.

This guide bypasses generic advice to dissect the exact mechanistic bottlenecks—such as leaving-group inertia and competing side reactions—that compromise your synthetic yields.

Part 1: Mechanistic Diagnostic & Troubleshooting FAQs

Understanding the causality behind your reaction's failure is the first step toward optimization. 2-(Amino(methylthio)methylene)malononitrile is a highly polarized push-pull alkene [4]. The electron-withdrawing cyano groups (the "pull") make the adjacent carbon electrophilic, while the electron-donating amino and methylthio groups (the "push") stabilize the ground state[4][5].

Q1: Why is my nucleophilic substitution incomplete, resulting in unreacted starting material and low yields? Causality: In a push-pull system, the electron-donating amino group pushes electron density across the double bond, significantly reducing the electrophilicity of the C2 carbon. Furthermore, the methylthio (-SMe) group is a relatively poor leaving group compared to standard halides. If your nucleophile is weak (e.g., anilines or sterically hindered amines), the addition-elimination mechanism stalls at the tetrahedral intermediate. Solution: You must alter the activation energy of the leaving group. Introduce a thiophilic Lewis acid catalyst (such as In(OTf)₃ or Ag₂CO₃)[6]. These metals selectively coordinate to the sulfur atom, converting the -SMe group into an excellent, highly polarized leaving group, driving the reaction forward.

Q2: I am observing significant tar formation and multiple side products on my TLC. What is causing this degradation? Causality: The malononitrile moiety is highly sensitive to hydrolysis. If your reaction utilizes strong aqueous bases (like NaOH or KOH) or if your solvents are not strictly anhydrous, the cyano groups will rapidly hydrolyze into amides or carboxylic acids. Additionally, the primary amino group (-NH₂) already present on the molecule can act as a competing nucleophile, leading to self-condensation or polymerization. Solution: Switch to strictly anhydrous conditions and utilize non-nucleophilic, sterically hindered organic bases (e.g., DIPEA or DBU). This prevents cyano hydrolysis and ensures the base only acts to deprotonate your intended external nucleophile.

Q3: My reaction mixture remains heterogeneous even at elevated temperatures. Does this impact the yield? Causality: Push-pull alkenes possess a high dipole moment, rendering them poorly soluble in non-polar solvents like toluene or dichloromethane[1]. A heterogeneous mixture prevents the nucleophile from effectively accessing the electrophilic center, artificially lowering the reaction rate and allowing thermal degradation pathways to dominate. Solution: Transition to polar aprotic solvents (DMF, DMSO, or Acetonitrile) or polar protic solvents (Ethanol) depending on the nucleophile. Microwave irradiation can also be employed to rapidly overcome solubility barriers and drastically shorten reaction times[5].

Part 2: Parameter Optimization & Quantitative Data

To facilitate rapid experimental design, the following table synthesizes the quantitative impact of various reaction parameters on the yield of -SMe substitution reactions.

Reaction Condition / VariableTypical Yield ImpactMechanistic Causality
Non-polar Solvents (DCM, Toluene)Low (< 30%)Fails to solubilize the highly polarized push-pull alkene; provides poor stabilization for the charged zwitterionic intermediate.
Polar Aprotic Solvents (DMF, MeCN)High (70–90%)Fully solubilizes the starting material and stabilizes the transition state during nucleophilic attack.
Uncatalyzed / Weak Nucleophile Low (10–20%)The inherent stability of the push-pull system prevents the poor -SMe leaving group from detaching.
Thiophilic Catalyst (Ag⁺, In³⁺)Very High (> 90%)Metal coordination to the sulfur atom drastically lowers the activation energy for methanethiol elimination.
Aqueous Strong Base (NaOH)Very Low (< 5%)Triggers rapid, irreversible hydrolysis of the electrophilic cyano groups, destroying the malononitrile backbone.

Part 3: Validated Experimental Protocol

The following methodology details an optimized, self-validating workflow for the nucleophilic substitution of the methylthio group using an amine nucleophile.

Optimized Nucleophilic Substitution Workflow

1. System Preparation & Dehydration

  • Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an Argon atmosphere.

  • Critical Step: Route the exhaust of the condenser through a bleach (NaOCl) trap. This is mandatory for trapping the toxic methanethiol (MeSH) gas generated during the reaction.

2. Reagent Solubilization

  • Dissolve 1.0 equivalent of 2-(Amino(methylthio)methylene)malononitrile (CAS 18071-20-0) in anhydrous DMF to achieve a 0.2 M concentration. Ensure complete dissolution to avoid heterogeneous kinetics.

3. Nucleophile & Base Addition

  • Add 1.2 equivalents of your target amine nucleophile.

  • Add 2.0 equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA).

  • Optional: If the amine is sterically hindered, add 5 mol% of Indium(III) triflate (In(OTf)₃) as a thiophilic activator.

4. Thermal Activation & Self-Validation

  • Heat the reaction mixture to 80°C.

  • Self-Validation Checkpoint 1 (Chemical): As the addition-elimination cycle proceeds, methanethiol gas is eliminated. The active bubbling in your bleach trap serves as a real-time kinetic indicator that the -SMe group is successfully being displaced.

  • Self-Validation Checkpoint 2 (Chromatographic): Monitor via TLC (typically 1:1 Hexanes:EtOAc). The starting material is highly UV-active. The reaction is complete when the baseline-shifted starting material spot is entirely consumed, confirming the push-pull conjugation has been altered.

5. Workup & Isolation

  • Cool the mixture to room temperature and quench with ice-cold distilled water to precipitate the product.

  • Extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF) followed by brine.

  • Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Part 4: Pathway Visualization

The following diagram illustrates the causality of the addition-elimination mechanism, highlighting the critical zwitterionic intermediate where most low-yielding reactions stall.

G SM 2-(Amino(methylthio) methylene)malononitrile (Push-Pull Alkene) Intermediate Tetrahedral Zwitterionic Intermediate (Reaction Bottleneck) SM->Intermediate Nucleophilic Attack at C2 Nu Nucleophile (e.g., R-NH2) Nu->Intermediate Product Substituted Enamine Product Intermediate->Product Elimination of -SMe group MeSH Methanethiol (-MeSH) Gas Intermediate->MeSH Leaving Group (To Bleach Trap)

Addition-elimination mechanism of 2-(Amino(methylthio)methylene)malononitrile.

References

  • Kalogirou, A. S., & Koutentis, P. A. (2022). "(Z)-2-{methylene}malononitrile". ResearchGate. Retrieved from[Link]

  • Bayat, M., et al. (2022). "Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity". RSC Advances. Retrieved from[Link]

  • Arkivoc. (2016). "Convenient multicomponent reaction synthesis of novel pyrano[4,3-b]pyran derivatives via a domino reaction under microwave irradiation". Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Amino(methylthio)methylene)malononitrile in Organic Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks when utilizing 2-(amino(methylthio)methylene)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks when utilizing 2-(amino(methylthio)methylene)malononitrile (CAS: 18071-20-0). While this compound is an exceptionally versatile building block for synthesizing complex heterocycles like pyrimidines, pyrazoles, and isothiazoles 1, its unique electronic structure often leads to frustrating solubility issues.

This guide provides field-proven, mechanistically grounded solutions to optimize your solvent systems and keep your synthetic workflows moving efficiently.

Mechanistic Causality of Solubility Challenges

To successfully troubleshoot a reagent, you must first understand the physical chemistry driving its behavior. 2-(Amino(methylthio)methylene)malononitrile is a classic "push-pull" alkene (a ketene S,N-acetal). It features electron-donating groups (the amino −NH2​ and methylthio −SMe moieties) conjugated directly to two strongly electron-withdrawing cyano groups ( −C≡N ) [[2]]().

  • High Lattice Energy: The extensive electron delocalization across the molecule creates a massive molecular dipole. Combined with strong intermolecular hydrogen bonding from the primary amino group, this results in a highly stable crystalline lattice, evidenced by its unusually high melting point of 229–230 °C 3.

  • Solvent Exclusion: Weakly polar solvents lack the dielectric strength required to disrupt this lattice. Consequently, the reagent will simply sit as an intractable suspension in solvents like dichloromethane (DCM) or toluene, leading to failed or incomplete reactions.

Frequently Asked Questions (FAQs)

Q1: Why does the compound remain a suspension in dichloromethane (DCM) even after prolonged stirring? A1: The high polarity and strong hydrogen-bonding network of the solid cannot be overcome by weakly polar solvents. The dielectric constant of DCM ( ϵ=8.9 ) is insufficient to solvate the highly polarized core. Actionable Fix: Transition to a polar aprotic solvent like DMF or DMSO, or utilize a co-solvent system (e.g., DCM/THF) to increase the overall solubilizing power.

Q2: I am running a base-catalyzed cyclization in ethanol at room temperature, but the reagent won't dissolve. Is my batch degraded? A2: Your batch is likely fine. While ethanol is a standard solvent for this reagent, its solubility at room temperature is kinetically limited. The protic nature of ethanol can hydrogen-bond with the cyano groups, but thermal energy is required to overcome the high lattice energy of the solid. Actionable Fix: Heat the reaction to reflux (78 °C). The compound becomes highly soluble in boiling ethanol, which is the standard protocol for its recrystallization and subsequent nucleophilic addition reactions 3.

Q3: When scaling up in DMF, the reaction mixture becomes an unmanageable paste upon cooling. How can I prevent this? A3: This is a classic supersaturation issue. The reagent has a steep solubility curve in polar aprotic solvents. At elevated temperatures, it dissolves at high molarities, but upon cooling, the solubility drops drastically, causing rapid crystallization. Actionable Fix: Maintain the reaction concentration below 0.3 M. Alternatively, quench the reaction while still warm by slowly pouring it into vigorously stirred ice water to precipitate the product rather than trapping unreacted starting material in a solid matrix.

Quantitative Solvent Solubility Profile

To aid in experimental design, use the following matrix to select the appropriate solvent based on your desired reaction temperature and mechanism.

SolventDielectric Constant ( ϵ )Solubility at 25 °CSolubility at RefluxRecommended Application
Toluene 2.4InsolublePoorNot recommended
Dichloromethane (DCM) 8.9InsolublePoorNot recommended (unless using THF co-solvent)
Ethanol (Absolute) 24.5Poor (Suspension)ExcellentBase-catalyzed cyclizations, Recrystallization
N,N-Dimethylformamide (DMF) 36.7ExcellentN/A (Avoid excessive heat)Room temperature nucleophilic substitutions
Dimethyl Sulfoxide (DMSO) 46.7ExcellentN/ANMR analysis, difficult high-temp couplings

Diagnostic Workflow for Solvent Optimization

Use the decision tree below to rapidly troubleshoot and correct solubility issues mid-experiment.

SolventTroubleshooting Start Solubility Issue: 2-(Amino(methylthio)methylene)malononitrile CheckSolvent Evaluate Current Solvent System Start->CheckSolvent NonPolar Non-Polar / Weakly Polar (DCM, Toluene, Hexane) CheckSolvent->NonPolar PolarProtic Polar Protic (Ethanol, Methanol) CheckSolvent->PolarProtic PolarAprotic Polar Aprotic (DMF, DMSO, MeCN) CheckSolvent->PolarAprotic ActionNP Switch to Polar Aprotic or add THF Co-solvent NonPolar->ActionNP Insoluble at RT ActionPP Heat to Reflux (70-80°C) Reagent dissolves thermally PolarProtic->ActionPP Suspension at RT ActionPA Dilute to <0.3 M to prevent cold precipitation PolarAprotic->ActionPA Paste forms on cooling

Workflow for troubleshooting solubility of 2-(Amino(methylthio)methylene)malononitrile.

Standardized Protocol: Nucleophilic Substitution & Cyclization

To ensure self-validating results, follow this optimized protocol for reacting 2-(amino(methylthio)methylene)malononitrile with primary amines. This method utilizes visual cues to confirm proper solvation and reaction progress.

Step 1: Solvent Selection & Preparation

  • For reactions requiring thermal activation, select Absolute Ethanol .

  • For highly reactive nucleophiles that proceed at room temperature, select Anhydrous DMF .

Step 2: Reagent Dissolution (The Self-Validating Step)

  • Ethanol Pathway: Suspend 1.0 equivalent of the malononitrile derivative in 10 mL/mmol of ethanol. Heat the mixture to 78 °C. Validation: The opaque suspension will transition into a clear, pale-yellow solution once reflux is achieved. Do not proceed until the solution is completely clear.

  • DMF Pathway: Dissolve 1.0 equivalent in 3–5 mL/mmol of DMF at 25 °C. Validation: The solid should dissolve within 5 minutes under moderate stirring, yielding a clear solution.

Step 3: Reaction Execution

  • Add the nucleophile (e.g., a primary amine or hydrazine derivative) dropwise.

  • Mechanistic Note: The reaction proceeds via an addition-elimination mechanism, displacing the methylthio group.

  • Safety Critical: This displacement generates methanethiol (MeSH) , a highly toxic gas with a foul odor. You must perform this reaction in a well-ventilated fume hood and vent the exhaust through a bleach (sodium hypochlorite) scrubber to neutralize the MeSH.

Step 4: Workup & Isolation

  • Ethanol Pathway: Allow the reaction to cool slowly to room temperature, then transfer to an ice bath (0 °C). The high polarity of the resulting heterocyclic product typically causes it to crash out of the cold ethanol. Filter and wash with cold ethanol.

  • DMF Pathway: Slowly pour the reaction mixture into 5 volumes of vigorously stirred ice water. Stir for 30 minutes to ensure complete precipitation of the product, then filter and wash with copious amounts of water to remove residual DMF.

Sources

Troubleshooting

Technical Support Center: 2-(Amino(methylthio)methylene)malononitrile Condensation Workflows

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with 2-(amino(methylthio)methylene)malononitrile (CAS 18071-20-0) .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with 2-(amino(methylthio)methylene)malononitrile (CAS 18071-20-0) . As a highly versatile "push-pull" alkene, this compound is a critical building block for synthesizing complex heterocycles like pyrazoles, pyrimidines, and isothiazoles.

Because the molecule features both electron-donating (amino, methylthio) and electron-withdrawing (cyano) groups, its reactivity profile is highly sensitive to thermal conditions. Below, we provide field-proven troubleshooting strategies, mechanistic insights, and validated protocols for optimizing your condensation reaction temperatures.

Mechanistic Workflow & Thermal Pathway Selection

The optimal reaction temperature is dictated by the nature of your coupling partner. The diagram below illustrates the causal relationship between reagent reactivity, temperature selection, and the resulting heterocyclic scaffold.

G A 2-(Amino(methylthio)methylene)malononitrile (Push-Pull Alkene) B Low Temp (20-25°C) DCM / Pyridine A->B Highly reactive electrophiles C Mid Temp (70-80°C) EtOH / Triethylamine A->C Standard nucleophiles D High Temp (110°C) Toluene / Reflux A->D Hindered/weak nucleophiles E Electrophilic Addition (e.g., Appel's Salt) B->E F Nucleophilic Substitution (e.g., Hydrazines) C->F G Steric Cyclocondensation (e.g., Sulfonohydrazides) D->G H Dithiazole/Isothiazole Derivatives E->H I Aminopyrazoles & Simple Heterocycles F->I J Complex Fused Pyrazolone Derivatives G->J

Thermal optimization pathways for 2-(amino(methylthio)methylene)malononitrile condensations.

Frequently Asked Questions (Troubleshooting)

Q1: Why is temperature control so critical for the displacement of the methylthio group?

Expert Insight: The compound is a classic ketene N,S-acetal. The two cyano groups strongly pull electron density, making the beta-carbon highly electrophilic. However, the methylthio (-SMe) group is only a moderate leaving group. To expel it as methanethiol (MeSH), thermal activation is required [1]. If the temperature is too low, the nucleophile may attack but fail to eliminate the -SMe group, stalling the reaction at the tetrahedral intermediate. If the temperature is too high, the cyano groups can undergo unwanted side reactions (e.g., hydrolysis or polymerization).

Q2: I am reacting this compound with a highly reactive electrophile (like Appel's salt). Should I reflux the reaction?

No. Refluxing will lead to complete degradation. When reacting 2-(amino(methylthio)methylene)malononitrile with sensitive, highly reactive species like 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt), the reaction must be kept at room temperature (~20–25 °C) [1].

  • Causality: Appel's salt is highly susceptible to thermal decomposition. At 20 °C in dichloromethane (DCM) with a mild base like pyridine, the nucleophilic amino group of the malononitrile derivative attacks the dithiazolium ring smoothly, yielding the desired ylidene without degrading the dithiazole core [1].

Q3: My condensation with a substituted hydrazine is stalling at 50% conversion. How do I drive it to completion?

Expert Insight: Substituted hydrazines (especially sterically hindered ones like sulfonohydrazides) require higher kinetic energy to overcome the steric clash during the cyclization step.

  • Solution: Elevate the temperature to 110 °C by switching your solvent from ethanol to toluene and refluxing for 8–12 hours [2]. The higher boiling point of toluene provides the necessary thermal energy to force the cyclocondensation, driving the elimination of methanethiol and forming the fused pyrazole derivative.

Q4: I am observing a black, tarry mixture when refluxing in DMF at 150 °C. What went wrong?

Expert Insight: You have exceeded the thermal stability threshold of the malononitrile moiety. At temperatures above 120–130 °C, especially in polar aprotic solvents like DMF with a base, the cyano groups can undergo base-catalyzed trimerization or nucleophilic attack by the solvent/degradation products.

  • Solution: Cap your maximum reaction temperature at 110 °C. If solubility is an issue, use a 1:1 mixture of Toluene/DMF at 100 °C rather than pure DMF at its boiling point.

Quantitative Data: Temperature Optimization Matrix

Use the following self-validating matrix to select your baseline parameters. Monitor the reaction via TLC; the disappearance of the starting material (typically UV-active at 254 nm) and the evolution of methanethiol gas are your primary indicators of progress.

Reagent ClassExample PartnerOptimal Temp (°C)Recommended SolventBase CatalystExpected Outcome
Reactive Electrophiles Appel's salt20 – 25 °CDichloromethane (DCM)Pyridine (2 eq)Dithiazol-ylidene formation [1]
Standard Nucleophiles Pyridine-4-carbohydrazide70 – 80 °CEthanol or MethanolTriethylamine (Cat.)Simple Aminopyrazoles [2]
Hindered Nucleophiles Benzenesulfonohydrazide110 °CTolueneNone / PyridineFused Pyrazolone Derivatives [2]

Self-Validating Experimental Protocol

Below is a standardized, step-by-step methodology for a high-temperature cyclocondensation (e.g., forming a complex pyrazole). This protocol includes built-in validation checks to ensure scientific integrity.

Objective: Synthesis of a substituted pyrazole via condensation at 110 °C.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(amino(methylthio)methylene)malononitrile (1.0 equiv, 10 mmol).

  • Solvent Addition: Suspend the solid in 30 mL of anhydrous toluene. Validation Check: The starting material may not fully dissolve at room temperature; this is normal.

  • Reagent Addition: Add the sterically hindered nucleophile (e.g., benzenesulfonohydrazide, 1.0 equiv, 10 mmol).

  • Thermal Ramping: Attach a reflux condenser. Crucial Safety Step: Route the top of the condenser to a bleach trap (sodium hypochlorite solution) to neutralize the toxic and foul-smelling methanethiol (MeSH) gas generated during the reaction.

  • Heating: Gradually heat the reaction mixture to 110 °C (reflux) using an oil bath.

  • In-Process Monitoring: Maintain reflux for 8–12 hours.

    • Self-Validation: Check the bleach trap. Bubbling indicates the elimination of MeSH, confirming the condensation is actively occurring.

    • TLC Check: Pull an aliquot at 8 hours. Elute with Hexane/Ethyl Acetate (7:3). The starting material spot should be completely consumed.

  • Cooling & Isolation: Once TLC confirms completion, remove the flask from the oil bath and allow it to cool to room temperature (20 °C). The product will typically precipitate as a solid.

  • Purification: Filter the solid under vacuum, wash with cold ethanol (2 x 10 mL) to remove unreacted impurities, and dry under high vacuum.

References

  • Kalogirou, A. S., & Koutentis, P. A. (2022). (Z)-2-{methylene}malononitrile. Molbank, 2022(1), M1343. URL: [Link]

  • Semantic Scholar Database (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. (Reference for high-temperature toluene reflux protocols for hindered sulfonohydrazides). URL: [Link](Search Title for Full Text Access)

Optimization

Technical Support Center: Safe Handling &amp; Troubleshooting for 2-(Amino(methylthio)methylene)malononitrile

Welcome to the Advanced Chemical Support Dashboard. This portal is designed for research scientists and drug development professionals handling 2-(Amino(methylthio)methylene)malononitrile (CAS: 18071-20-0) [1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chemical Support Dashboard. This portal is designed for research scientists and drug development professionals handling 2-(Amino(methylthio)methylene)malononitrile (CAS: 18071-20-0) [1]. Because this compound features a propanedinitrile backbone coupled with a methylthio substituent[2], it presents complex reactivity and severe toxicological risks.

This guide bypasses generic safety advice to provide mechanistically grounded protocols, ensuring that every experimental workflow is both scientifically rigorous and intrinsically safe.

The Causality of Toxicity: Understanding the Threat

To handle malononitrile derivatives safely, you must understand the biochemical causality of their toxicity. The danger is not merely localized irritation; it is driven by systemic metabolic interference[3].

  • In Vivo Cyanide Liberation: Aliphatic nitriles and malononitrile derivatives undergo cytochrome P450-catalyzed oxidation (primarily hepatic) at the alpha-carbon. This forms an unstable cyanohydrin intermediate that rapidly decomposes to liberate free hydrogen cyanide (HCN)[4].

  • Cytotoxic Anoxia: The liberated cyanide ions (CN⁻) bind with extremely high affinity to the ferric ion (Fe³⁺) in cytochrome c oxidase within the mitochondrial respiratory chain. This halts electron transport, preventing cells from utilizing oxygen and resulting in rapid, lethal cytotoxic anoxia[3][4].

  • Secondary Thiol Hazards: The methylthio group (-SCH₃) can be cleaved during strong nucleophilic attacks or uncontrolled hydrolysis, releasing volatile methanethiol—a highly toxic gas with a noxious odor that can cause severe respiratory depression[2].

Visualization: Metabolic Toxicity and Antidote Intervention

ToxicityPathway A 2-(Amino(methylthio)methylene) malononitrile Exposure B Cytochrome P450 Oxidation (Hepatic) A->B Absorption & Distribution C Liberation of Cyanide (CN-) B->C alpha-Carbon Oxidation D Cytochrome c Oxidase Inhibition C->D High Affinity Binding (Fe3+) G Rhodanese Enzyme Catalysis C->G Free CN- Intercepted E Cytotoxic Anoxia (Cellular Asphyxiation) D->E Respiratory Chain Arrest F Sodium Thiosulfate (Antidote Administered) F->G Sulfur Donor Supply H Thiocyanate (SCN-) Excreted in Urine G->H Detoxification Pathway

Fig 1: P450-mediated cyanide liberation from malononitrile derivatives and rhodanese-catalyzed detoxification.

Quantitative Safety & Physicochemical Data

The following table summarizes the critical parameters required for risk assessment and experimental design.

ParameterSpecification / DataClinical/Experimental Significance
Chemical Name 2-(Amino(methylthio)methylene)malononitrileContains dual reactive/toxic pharmacophores (nitrile, thioether).
CAS Number 18071-20-0[1]Essential for precise SDS and regulatory tracking.
Molecular Weight 139.18 g/mol [2]Low MW facilitates rapid dermal and mucosal absorption.
Primary Toxicity Mechanism P450-mediated Cyanide (CN⁻) liberation[4]Induces rapid cytotoxic anoxia; requires immediate antidote availability[3].
Thermal Stability Polymerizes violently > 130°C (266°F)[5]Exothermic runaway risk; do not heat sealed vessels without pressure relief.
Recommended Outer Glove Butyl Rubber (>0.3mm thickness)Superior resistance to nitriles and thiols compared to standard laboratory nitrile.
Decontamination Agent 10% NaOCl (Bleach) buffered to pH > 10Oxidizes both CN⁻ to cyanate and thiols to sulfonic acids safely[5][6].

Self-Validating Experimental Protocol

When setting up reactions involving 2-(Amino(methylthio)methylene)malononitrile, safety cannot rely on assumption. The following protocol incorporates self-validating checkpoints to ensure containment and neutralization.

Standard Operating Procedure: Setup and Quenching of Malononitrile Derivatives

Step 1: Environmental Control & Pre-Weighing

  • Action: Conduct all operations inside a dedicated chemical fume hood with a minimum face velocity of 100 fpm. Use an anti-static weighing boat.

  • Causality: The compound's powder form is highly susceptible to aerosolization. Inhalation of particulate matter bypasses first-pass hepatic metabolism, leading to rapid systemic cyanide toxicity[4][5]. Static charge can cause the fine powder to disperse unpredictably.

  • Validation: Verify negative pressure via the hood's magnehelic gauge before opening the primary container. Ensure the sash is positioned at the lowest functional height.

Step 2: Reagent Handling & Transfer

  • Action: Wear double gloves (inner: standard nitrile, outer: butyl rubber). Dissolve the solid in a polar aprotic solvent (e.g., DMF or DMSO) immediately after weighing to eliminate the dust hazard[2].

  • Causality: Standard nitrile gloves offer limited breakthrough time against concentrated nitriles and thiols. Solvating the compound immediately traps the molecules, neutralizing the inhalation risk of the dry powder.

  • Validation: Perform a visual inspection of the outer gloves post-transfer. If any solid residue is detected, immediately remove the outer gloves inside the hood and place them in solid hazardous waste.

Step 3: Reaction Quenching & Decontamination (Critical)

  • Action: Quench the reaction mixture slowly with a 10% sodium hypochlorite (bleach) solution that has been strictly adjusted to pH > 10 using NaOH.

  • Causality: Hypochlorite oxidizes residual cyanide ions to cyanate (OCN⁻), which is significantly less toxic. Maintaining a highly alkaline environment (pH > 10) is an absolute requirement; if the solution becomes acidic during quenching, lethal hydrogen cyanide (HCN) gas will rapidly evolve[5][6].

  • Validation:

    • Gas Phase: Test the hood's headspace with a Dräger short-term HCN detection tube. A lack of color change validates the absence of HCN gas.

    • Liquid Phase: Test the quenched liquid with Cyantesmo paper; it must remain pale green. A shift to blue indicates incomplete CN⁻ destruction, requiring the addition of more alkaline bleach.

Troubleshooting & FAQs

Q1: During a nucleophilic substitution reaction, my reaction vessel turned dark and emitted a strong "rotten cabbage" odor. What happened, and what is the immediate protocol? A1: The methylthio group (-SCH₃) in your substrate is susceptible to nucleophilic attack or hydrolysis. This side reaction cleaves the thioether bond, releasing methanethiol (methyl mercaptan)[2]. Methanethiol is highly toxic and has an extremely low odor threshold. Immediate Action: Do not remove the flask from the fume hood. Ensure the sash is lowered. Quench the mixture with an oxidizing agent (like alkaline bleach) to rapidly oxidize the volatile thiols into non-volatile, odorless sulfonic acids.

Q2: A small amount of the solid powder spilled on the stainless steel base of the fume hood. Should I sweep it up? A2: No. Sweeping dry malononitrile derivatives aerosolizes the powder, drastically increasing the inhalation risk[3][5]. Procedure: Gently cover the spill with absorbent pads pre-wetted with a 10% sodium hydroxide (NaOH) solution. This suppresses dust and initiates base-catalyzed hydrolysis of the nitrile groups[6]. Follow up with a bleach wipe-down to oxidize any liberated cyanide. Dispose of all materials in a sealed, labeled hazardous waste container.

Q3: We are scaling up a reaction involving this compound to a multi-gram scale. What specific medical countermeasures must be on hand? A3: Due to the severe risk of cytotoxic anoxia via cyanide liberation, a standard Cyanide Antidote Kit must be immediately accessible in the laboratory[3][4]. This typically includes Sodium Nitrite (which induces methemoglobinemia to act as a cyanide sink) and Sodium Thiosulfate (which provides a sulfur donor for the rhodanese enzyme to convert cyanide to excretable thiocyanate)[3]. Ensure your institutional occupational health team is notified and trained prior to scale-up.

Q4: Can I dispose of the quenched aqueous layer in the standard organic/aqueous waste carboys? A4: Only after validation. Because malononitrile derivatives can polymerize violently upon contact with strong bases or incompatible waste streams[5], you must ensure the quench is 100% complete. Once validated via Cyantesmo paper (as detailed in the SOP), the cyanate/sulfonic acid mixture should be segregated into a dedicated "Cyanide-Quenched Aqueous Waste" container to prevent accidental acidification by other lab users, which could generate HCN gas.

References

  • Title: KR101469461B1 - Detoxification Method of 2-Chlorobenzylidene malononitrile (CS)
  • Title: Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals | NCBI Bookshelf Source: nih.gov URL: [Link]

Sources

Troubleshooting

minimizing side reactions during 2-(Amino(methylthio)methylene)malononitrile cyclization

Technical Support Center: 2-(Amino(methylthio)methylene)malononitrile Cyclization A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Selective Cyclization 2-(Amino(meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(Amino(methylthio)methylene)malononitrile Cyclization

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Selective Cyclization

2-(Amino(methylthio)methylene)malononitrile is a key precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and pyrimidines, which are significant scaffolds in medicinal chemistry.[1] The presence of multiple reactive sites—an enamine, two nitrile groups, and a methylthio leaving group—makes it a valuable synthon. However, this polyfunctionality also presents a significant challenge: controlling the reaction to favor the desired cyclized product over a multitude of potential side reactions.

This guide will address the most common issues encountered during these cyclization reactions, providing evidence-based strategies to improve yield, purity, and regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm seeing a mixture of regioisomers in my pyrazole synthesis with a substituted hydrazine. How can I improve the selectivity?

This is one of the most common challenges when using unsymmetrical reagents with 2-(amino(methylthio)methylene)malononitrile. The formation of two or more regioisomers can complicate purification and reduce the yield of the target molecule.

Root Causes and Mechanistic Insights:

The regioselectivity of this reaction is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[2] The substituted hydrazine can attack either of the two electrophilic carbon atoms of the malononitrile derivative, leading to different isomeric products.

  • Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the hydrazine can influence which nitrogen atom is more nucleophilic.

  • Steric Hindrance: Bulky substituents on either the hydrazine or the malononitrile precursor can favor the formation of the less sterically hindered isomer.[2]

Troubleshooting Strategies:

StrategyRationaleRecommended Starting Point
Solvent Polarity The polarity of the solvent can influence the stability of the transition states leading to the different isomers. Less polar solvents may favor one isomer over the other.[3]Screen a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to less polar (e.g., THF, toluene).
Temperature Control Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product.Start the reaction at room temperature or even 0 °C and slowly warm if necessary.[2]
pH Adjustment The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens. Acidic conditions can protonate one nitrogen, making the other more likely to react.[2]Add a catalytic amount of a mild acid (e.g., acetic acid) or base (e.g., triethylamine) to the reaction mixture.
Catalyst Selection Lewis or Brønsted acids can be employed to activate the substrate and direct the nucleophilic attack.[4]Experiment with catalysts like In(III) salts or TfOH to potentially enhance regioselectivity.[4][5]

Definitive Isomer Identification:

Determining the exact structure of the resulting isomers is crucial. While standard 1D NMR (¹H and ¹³C) can provide initial clues, 2D NMR techniques are often necessary for unambiguous assignment.[2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for determining regiochemistry. A cross-peak between a proton on the N-substituent and a proton on a C-substituent confirms their spatial proximity, thus identifying the isomer.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique can show correlations between protons and carbons that are 2-3 bonds away, helping to piece together the connectivity of the molecule.

Other advanced analytical techniques such as X-ray crystallography, if a suitable crystal can be obtained, provide definitive structural proof. More recently, techniques like infrared ion spectroscopy and molecular rotational resonance spectroscopy are also being used for isomer differentiation.[6][7]

FAQ 2: During my pyrimidine synthesis, I'm observing the formation of an unexpected thiazine byproduct. What is causing this and how can I prevent it?

The formation of a 1,3-thiazine-2-thione derivative is an interesting and sometimes frustrating side reaction.[8] This typically occurs when dithiocarbamates are used as a nitrogen source.

Mechanism of Thiazine Formation:

Instead of the expected cyclization to a pyrimidine, the dithiocarbamate can undergo an alternative reaction pathway. The reaction is believed to proceed through a nucleophilic attack of the sulfur atom of the dithiocarbamate onto the carbon-carbon double bond of the malononitrile derivative, followed by an intramolecular cyclization and elimination of methanethiol.[8]

dot

Caption: A systematic workflow for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To a solution of 2-(amino(methylthio)methylene)malononitrile (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the substituted hydrazine (1.1 mmol).

  • Catalyst Addition (Optional): If needed, add a catalytic amount of acetic acid (0.1 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel to separate the regioisomers.

  • Characterization: Characterize the purified isomers by NMR (¹H, ¹³C, and NOESY) and mass spectrometry to confirm their structures.

Protocol 2: Microwave-Assisted Pyrimidine Synthesis

This method can significantly reduce reaction times.

  • Reaction Mixture: In a microwave-safe vessel, combine 2-(amino(methylthio)methylene)malononitrile (1.0 mmol), guanidine nitrate (1.2 mmol), and a catalytic amount of K₂CO₃ in DMF (5 mL). [9]2. Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up: After cooling, pour the reaction mixture into cold water. Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.

References

  • The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. (2022). American Journal of Heterocyclic Chemistry.
  • Synthesis of Novel Pyrimido Pyrimidine and Their Deriv
  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. (2025). RSC Publishing.
  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. (2020). RSC Publishing.
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry (RSC Publishing).
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.
  • Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives. (2025).
  • Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. (2018). Taylor & Francis Online.
  • Solvent Free Synthesis Of Pyrano[2,3-c]pyrazoles Derivatives By Green Protocol Using NMPyTs. Jetir.Org.
  • Innovative Catalysts and Techniques in Eco-Friendly Heterocy. (2024). JOCPR.
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remedi
  • Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. (2010). MDPI.
  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PMC.
  • Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (2021). MDPI.
  • CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000). Semantic Scholar.
  • Development of new Catalytic Methods for the Selective Synthesis of Heterocycles. (2018). Diva-portal.org.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • (Z)-2-{methylene}malononitrile. (2022). MDPI.

  • Synthesis of Pyrazoles Utilizing [2-(methylthio)phenyl]hydrazine: An Application Note and Protocol for Researchers. Benchchem.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
  • Analytical Methods. RSC Publishing - The Royal Society of Chemistry.
  • Cyclization Reactions of Enamines in Aqueous Solution.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017).
  • Condensation of 2-((Alkylthio)(aryl)methylene)malononitrile with 1,2-Aminothiol as a Novel Bioorthogonal Reaction for Site-Specific Protein Modification and Peptide Cyclization.
  • Condensation of 2-((Alkylthio)(aryl)methylene)
  • Stereospecific Syntheses of Enaminonitriles and β-Enaminoesters via Domino Ring-Opening Cyclization (DROC) of Activated Cyclopropanes with Pronucleophilic Malononitriles. (2018).
  • Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. (2020).
  • Stereoselective synthesis of sulfur-containing β-enaminonitrile derivatives through electrochemical Csp3–H bond oxidative functionaliz
  • Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. (2023). De Gruyter.
  • The chemistry of .beta.-enaminonitriles as versatile reagents in heterocyclic synthesis.
  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025). BENTHAM SCIENCE.
  • Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH.
  • Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile).
  • Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia.
  • Condensation of 2-((Alkylthio)(aryl)methylene)malononitrile with 1,2-Aminothiol as a Novel Bioorthogonal Reaction for Site-Speci. SciSpace.
  • Reaction of dithiocarbamates with 2-[bis(methylthio)-methylene]malononitrile: Unexpected formation of 4-imino-6-(methylthio)-3-substituted-3,4-dihydro-2H-1,3-thiazine-2-thiones. (2016).
  • Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. (2023). MDPI.
  • Malononitrile: A Vers
  • REACTIONS OF HYDRAZINES, REACTIONS OF THE MMH RADICAL CATION, AND STATISTICAL ANALYSIS OF A TWO-DIMENSIONAL GAS CHROM
  • Radical Rearrangement of Aryl/Alkylidene Malononitriles via Aza Michael Addition/Decynoformylation/Addition Sequence: An Access to α-Aminonitriles and α-Aminoamides. Organic Chemistry Portal.
  • Application Notes and Protocols for the Use of Aminomalononitrile in Multicomponent Reactions. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(Amino(methylthio)methylene)malononitrile vs. Ethoxymethylenemalononitrile in Heterocyclic Synthesis

Executive Summary In the realm of drug development and heterocyclic chemistry, gem-dicyanoalkenes (push-pull alkenes) are indispensable building blocks for synthesizing pyrazoles, pyrimidines, and other bioactive scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and heterocyclic chemistry, gem-dicyanoalkenes (push-pull alkenes) are indispensable building blocks for synthesizing pyrazoles, pyrimidines, and other bioactive scaffolds. This guide objectively compares the reactivity profiles of two prominent reagents in this class: Ethoxymethylenemalononitrile (EMMN) and 2-(Amino(methylthio)methylene)malononitrile (Compound A) . While both undergo nucleophilic addition-elimination reactions, their distinct electronic environments dictate drastically different reaction conditions, leaving group thermodynamics, and final structural outputs.

Mechanistic Principles & Reactivity Profiling

Electronic Effects and Push-Pull Dynamics

Both reagents feature a highly polarized carbon-carbon double bond, driven by two electron-withdrawing cyano groups (the "pull"). However, the nature of the electron-donating groups (the "push") fundamentally alters their electrophilicity [1].

  • EMMN: The ethoxy (-OEt) group is a relatively weak resonance donor. Consequently, the β -carbon remains highly electron-deficient and exceptionally electrophilic. Nucleophilic attack occurs rapidly, often requiring cooling to prevent runaway polymerization [2].

  • Compound A: The presence of a primary amine (-NH2) introduces strong resonance electron donation into the conjugated system. This delocalization significantly dampens the electrophilicity of the β -carbon. Nucleophilic attack on Compound A faces a higher activation energy barrier, necessitating thermal input (reflux conditions) or base catalysis [3].

Leaving Group Thermodynamics and Chemoselectivity

When a binucleophile (such as hydrazine) attacks the β -carbon, a tetrahedral intermediate forms, followed by the expulsion of a leaving group to restore conjugation.

  • EMMN: The ethoxide ion is expelled as ethanol. Subsequent intramolecular cyclization involving the terminal nitrogen of hydrazine and a cyano group yields mono-amino heterocycles, such as 5-aminopyrazole-4-carbonitrile [4].

  • Compound A: The molecule contains two potential leaving groups: -NH2 and -SMe. Because the methylthio group (-SMe) is a superior leaving group compared to the strongly bound amino group, nucleophiles selectively displace -SMe as methanethiol (MeSH) gas. The retained -NH2 group is incorporated into the final structure, yielding highly functionalized di-amino heterocycles, such as 3,5-diaminopyrazole-4-carbonitrile[5].

Quantitative & Qualitative Data Comparison

The following table summarizes the operational and chemical differences between the two reagents to aid in synthetic planning:

PropertyEthoxymethylenemalononitrile (EMMN)2-(Amino(methylthio)methylene)malononitrile
Chemical Structure EtO-CH=C(CN)2(MeS)(NH2)C=C(CN)2
Electrophilicity Very HighModerate (Resonance Stabilized)
Primary Leaving Group Ethoxide (-OEt)Methylthio (-SMe)
Typical Reaction Temp 0 °C to Room Temperature80 °C (Reflux)
Typical Reaction Time 1 - 2 Hours4 - 8 Hours
Hydrazine Product 5-Aminopyrazole-4-carbonitrile3,5-Diaminopyrazole-4-carbonitrile
Key Synthetic Advantage Rapid, mild synthesis of mono-amino heterocyclesAccess to highly functionalized di-amino scaffolds

Mechanistic Pathway Visualizations

EMMN_Mech A EMMN C Tetrahedral Intermediate A->C Nucleophilic Attack B Hydrazine B->C D Hydrazono Intermediate C->D - EtOH E 5-Aminopyrazole D->E Cyclization

Nucleophilic addition-elimination pathway of EMMN with hydrazine.

CompA_Mech A Compound A C Tetrahedral Intermediate A->C Attack (Heat) B Hydrazine B->C D Amino(hydrazono) Intermediate C->D - MeSH E 3,5-Diaminopyrazole D->E Cyclization

Nucleophilic displacement of methylthio group and cyclization of Compound A.

Experimental Workflows (Self-Validating Protocols)

As an Application Scientist, ensuring reproducibility requires understanding the why behind the how. The following protocols are designed as self-validating systems for synthesizing pyrazole derivatives.

Protocol A: Synthesis of 5-Aminopyrazole-4-carbonitrile using EMMN

Because EMMN is highly electrophilic, the primary experimental challenge is controlling the exothermic reaction to prevent the formation of polymeric byproducts.

  • Preparation: Dissolve 10 mmol of EMMN in 20 mL of absolute ethanol in a round-bottom flask.

  • Temperature Control (Causality): Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. The high reactivity of EMMN requires thermal dampening during the initial nucleophilic attack.

  • Addition: Add 10.5 mmol of hydrazine hydrate dropwise over 15 minutes.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Self-Validation: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The reaction is complete when the highly UV-active EMMN spot disappears, replaced by a lower-Rf spot (the highly polar aminopyrazole).

  • Isolation: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum.

Protocol B: Synthesis of 3,5-Diaminopyrazole-4-carbonitrile using Compound A

Compound A's resonance-stabilized system requires significant thermal energy to drive the displacement of the methylthio group.

  • Preparation: Dissolve 10 mmol of 2-(Amino(methylthio)methylene)malononitrile in 25 mL of absolute ethanol.

  • Addition: Add 12 mmol of hydrazine hydrate in a single portion. (Unlike EMMN, the initial addition is not violently exothermic).

  • Thermal Activation (Causality): Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4–6 hours. The thermal energy overcomes the activation barrier of the push-pull alkene, while continuous reflux drives off volatile methanethiol (MeSH) gas, pushing the chemical equilibrium toward the product [3].

  • Self-Validation: The reaction progress can be physically validated by the evolution of MeSH gas (noted by its distinct, pungent odor; ensure this is done in a well-ventilated fume hood). The cessation of gas evolution is a reliable macroscopic indicator that the displacement step is complete.

  • Isolation: Cool the reaction mixture to 0 °C to induce crystallization. Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water to yield the pure di-amino scaffold.

References

  • Theoretical investigation of the chemoselectivity and synchronously pyrazole ring formation mechanism from ethoxymethylenemalononitrile and hydrazine hydrate RSC Advances URL:[Link]

  • Approaches towards the synthesis of 5-aminopyrazoles National Center for Biotechnology Information (PMC) URL:[Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of Pyrazole Dyes Derivatives ResearchGate URL:[Link]

Comparative

Advanced HPLC Method Validation for the Purity Determination of 2-(Amino(methylthio)methylene)malononitrile: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide Introduction: The Analytical Challenge The compound 2-(Amino(methylthio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Introduction: The Analytical Challenge

The compound 2-(Amino(methylthio)methylene)malononitrile (CAS: 18071-20-0) is a highly reactive, polyfunctional intermediate widely utilized in the synthesis of complex pharmaceuticals and agrochemicals [1]. Its molecular architecture—featuring a basic amino group (-NH₂), a methylthio ether (-S-CH₃), and two strongly electron-withdrawing cyano groups (-C≡N)—presents unique chromatographic challenges.

When analyzed using traditional High-Performance Liquid Chromatography (HPLC) methods, the localized dipole and basic center of the amino group readily interact with residual, unendcapped silanols on standard silica-based stationary phases. This secondary cation-exchange interaction inevitably leads to severe peak tailing, poor resolution from closely eluting synthetic impurities, and compromised quantitative accuracy.

To resolve this, we engineered an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method utilizing Core-Shell particle technology and a strictly controlled acidic mobile phase. This guide objectively compares the optimized method against traditional approaches and provides a self-validating, step-by-step protocol compliant with the ICH Q2(R2) guidelines for the validation of analytical procedures [2].

Part 1: Mechanistic Causality in Method Optimization

Analytical method development must be driven by physicochemical causality, not trial and error. The transition from a traditional method to our optimized protocol is grounded in two core mechanistic principles:

  • Core-Shell Architecture vs. Fully Porous Particles: Traditional 5 µm fully porous columns allow the analyte to diffuse deep into the silica matrix. For a complex molecule like 2-(Amino(methylthio)methylene)malononitrile, this deep diffusion increases mass transfer resistance (the C -term in the van Deemter equation), leading to band broadening. By switching to a 2.6 µm Core-Shell C18 column , the solid impermeable core restricts the diffusion path to the thin porous outer shell. This drastically minimizes longitudinal diffusion and mass transfer resistance, yielding significantly sharper peaks and higher theoretical plate counts ( N ).

  • Mobile Phase pH and Ion-Pairing: A standard Water/Methanol mobile phase fails to control the ionization state of the analyte. By introducing 0.1% Trifluoroacetic acid (TFA) into both the aqueous and organic (Acetonitrile) phases, we achieve a dual effect. First, the low pH (~2.0) fully protonates the amine, ensuring a consistent charge state. Second, the low pH suppresses the ionization of surface silanols on the column ( pKa​≈3.5−4.5 ), while the trifluoroacetate anion acts as an ion-pairing agent. This completely eliminates the secondary interactions responsible for peak tailing.

Part 2: Objective Performance Comparison

To demonstrate the efficacy of the optimized method, we conducted a head-to-head comparison against a traditional compendial approach.

Table 1: Chromatographic Method Comparison
ParameterMethod A: Traditional HPLCMethod B: Optimized UHPLC (Core-Shell)Causality / Advantage
Column Chemistry 5 µm Fully Porous C18 (150 x 4.6 mm)2.6 µm Core-Shell C18 (100 x 2.1 mm)Reduced diffusion path limits band broadening.
Mobile Phase Isocratic: Water / Methanol (50:50)Gradient: 0.1% TFA in Water / 0.1% TFA in ACNTFA suppresses silanol ionization, preventing tailing.
Flow Rate 1.0 mL/min0.4 mL/minOptimized for narrower internal diameter (2.1 mm).
Peak Asymmetry ( Tf​ ) 1.85 (Severe Tailing)1.05 (Highly Symmetrical)Elimination of secondary cation-exchange interactions.
Theoretical Plates ( N ) ~8,500~24,000Higher efficiency due to reduced eddy diffusion.
Run Time 15.0 minutes5.0 minutes3x faster throughput for routine QC environments.
Solvent Consumption 15.0 mL per run2.0 mL per run86% reduction in hazardous waste generation.

Part 3: Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The analytical sequence will autonomously halt if the System Suitability Testing (SST) criteria are not met, preventing the generation of invalid data.

Step 1: System Suitability Testing (SST) Bracketing

Before initiating the sample sequence, and after every 10 injections, inject a standard solution (100 µg/mL).

  • Self-Validation Criteria: The system is only deemed "fit-for-purpose" if: Peak Asymmetry ( Tf​ ) ≤1.5 , Theoretical Plates ( N ) ≥10,000 , and %RSD of peak area for 5 replicate injections is ≤1.0% .

Step 2: Specificity & Forced Degradation

Subject the 2-(Amino(methylthio)methylene)malononitrile sample to stress conditions to prove the method is stability-indicating.

  • Acid/Base Hydrolysis: 0.1 M HCl and 0.1 M NaOH for 4 hours at 60°C.

  • Oxidation: 3% H₂O₂ for 4 hours at room temperature.

  • Action: Analyze the stressed samples using a Photodiode Array (PDA) detector. Verify that the peak purity angle is less than the peak purity threshold, confirming the main peak is completely resolved from degradation products [2].

Step 3: Linearity and Range

Prepare a calibration curve spanning 50% to 150% of the nominal target concentration (e.g., 50, 80, 100, 120, and 150 µg/mL).

  • Action: Plot peak area versus concentration. Calculate the regression line using the method of least squares.

Step 4: Accuracy (Spike Recovery)

Prepare sample matrices spiked with known quantities of the reference standard at three levels: 80%, 100%, and 120% of the target concentration.

  • Action: Perform triplicate injections at each level. Calculate the percentage recovery against the theoretical spiked amount.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Analyze 6 independent sample preparations at the 100% concentration level on the same day, by the same analyst.

  • Intermediate Precision: Repeat the process on a different day, using a different analyst and a different HPLC system.

Part 4: Validation Data Summary

The optimized Core-Shell method was subjected to full ICH Q2(R2) validation. The results confirm that the method is robust, accurate, and highly reliable for routine purity determination.

Table 2: ICH Q2(R2) Validation Results for Optimized Method
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultsStatus
Specificity Complete resolution from impuritiesPeak purity index > 0.999 (No co-elution)PASS
Linearity ( R2 ) ≥0.999 over 50% - 150% range0.9998PASS
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8% (Mean: 100.1%)PASS
Repeatability (RSD) ≤2.0% (n=6)0.65%PASS
Intermediate Precision ≤2.0% (n=12, across 2 days)0.82%PASS
LOD / LOQ S/N > 3:1 / S/N > 10:1LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPASS

Part 5: Workflow Visualization

The following diagram illustrates the logical progression from mechanistic method development through the ICH Q2(R2) validation lifecycle, culminating in routine pharmaceutical quality control.

Validation_Workflow Dev 1. Mechanistic Method Optimization (Core-Shell Tech & TFA Ion-Pairing) SST 2. Self-Validating System Suitability (Tf ≤ 1.5, N ≥ 10k, RSD ≤ 1.0%) Dev->SST Val 3. ICH Q2(R2) Validation Execution (Lifecycle Management) SST->Val Spec Specificity (Forced Degradation & Peak Purity) Val->Spec Lin Linearity & Accuracy (50%-150% Range, Spike Recovery) Val->Lin Prec Precision & Sensitivity (Repeatability, LOD/LOQ) Val->Prec Routine 4. Routine Purity Analysis of 2-(Amino(methylthio)methylene)malononitrile Spec->Routine Lin->Routine Prec->Routine

Figure 1: End-to-end analytical lifecycle from mechanistic method optimization to ICH Q2(R2) validation and routine purity analysis.

References

  • PubChem, National Institutes of Health. "2-(Amino(methylthio)methylene)malononitrile (CID 4409233) - Compound Summary." National Center for Biotechnology Information. Available at:[Link][1]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA/CHMP/ICH/82072/2006. Available at:[Link][2]

Sources

Validation

Comparative Mass Spectrometry Profiling of 2-(Amino(methylthio)methylene)malononitrile: HR-Q-TOF vs. Triple Quadrupole

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-(Amino(methylthio)methylene)malononitrile (Chemical Formula: C₅H₅N₃S, Monoisotopic Mass: 139.0204 Da) is a highly versatile polyfunctional building block[1]. It is extensively utilized in organic synthesis to construct complex sulfur-nitrogen heterocycles, such as dithiazoles and isothiazoles, which are critical in pharmaceutical development[2].

For analytical scientists and drug development professionals, the structural elucidation and trace-level quantification of this intermediate require robust mass spectrometry (MS) workflows. Electrospray ionization (ESI) has proven highly effective for the sensitive analysis of malononitrile-containing compounds[3]. This guide objectively compares two leading MS architectures—High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) and Triple Quadrupole (QqQ) —evaluating their performance in mapping the gas-phase fragmentation of this compound.

Mechanistic Fragmentation Profiling (ESI-MS/MS)

To optimize any MS method, one must first understand the causality of the molecule's gas-phase behavior. Under positive ESI conditions, the primary amine group is the kinetically favored protonation site, yielding a stable [M+H]⁺ precursor ion at m/z 140.0282 .

Subjecting this precursor to Collision-Induced Dissociation (CID) triggers two primary, competing fragmentation pathways:

  • Loss of Methanethiol (CH₃SH, 48.0034 Da): The methylthio group adjacent to the protonated amine is highly susceptible to cleavage. Proton transfer to the sulfur atom creates an excellent leaving group, resulting in the highly abundant m/z 92.0248 product ion. This is the thermodynamically favored pathway and serves as the primary quantifier ion.

  • Loss of Hydrogen Cyanide (HCN, 27.0109 Da): A hallmark of unsaturated malononitrile derivatives is the neutral loss of HCN[4]. The gem-dicyano moiety undergoes an alpha-cleavage coupled with a proton rearrangement, yielding the m/z 113.0173 product ion.

Fragmentation M1 [M+H]+ m/z 140.0282 C5H6N3S+ F1 [M+H - HCN]+ m/z 113.0173 C4H5N2S+ M1->F1 -HCN (27.0109 Da) F2 [M+H - CH3SH]+ m/z 92.0248 C4H2N3+ M1->F2 -CH3SH (48.0034 Da) F3 [M+H - CH3SH - HCN]+ m/z 65.0139 C3HN2+ F1->F3 -CH3SH (48.0034 Da) F2->F3 -HCN (27.0109 Da)

Caption: ESI-MS/MS fragmentation pathways of 2-(Amino(methylthio)methylene)malononitrile.

Platform Comparison: HR-Q-TOF vs. QqQ

When selecting an analytical platform for this compound, the choice depends entirely on the experimental objective: Qualitative Elucidation vs. Targeted Quantification .

  • Platform A: HR-Q-TOF MS (e.g., Agilent 6546 or Waters Xevo G3)

    • Performance: Delivers sub-ppm mass accuracy and high resolving power (>40,000 FWHM).

    • Best Use Case: Identifying unknown synthetic byproducts, confirming elemental composition, and mapping complex fragmentation mechanisms.

  • Platform B: Triple Quadrupole MS (e.g., Waters Xevo TQ-XS or Sciex 6500+)

    • Performance: Maximizes duty cycle for specific precursor-to-product ion transitions via Multiple Reaction Monitoring (MRM).

    • Best Use Case: High-throughput, trace-level quantification of the compound in complex matrices (e.g., reaction kinetics monitoring).

MS_Workflow Sample Sample Preparation (0.1% FA in ACN/H2O) Ionization ESI Source Positive Ion Mode Sample->Ionization QTOF HR-Q-TOF MS (High Resolution) Ionization->QTOF Split A QQQ Triple Quadrupole (High Sensitivity) Ionization->QQQ Split B Data1 Exact Mass & Formula Generation QTOF->Data1 Data2 MRM Optimization & Quantification QQQ->Data2

Caption: Comparative MS workflow for structural elucidation versus targeted quantification.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system . Do not merely execute the steps; observe the internal checkpoints to verify system suitability.

Step 1: Matrix Preparation & Ionization Optimization

  • Action: Dissolve the standard to a final concentration of 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: The compound's weakly basic amino group requires a low-pH environment to drive the equilibrium toward the protonated [M+H]⁺ state. The 50% organic modifier ensures optimal surface tension for efficient droplet fission and desolvation in the ESI source[3].

Step 2: Isotopic Anchor Validation (Self-Validation Checkpoint)

  • Action: In full-scan MS mode (Q-TOF), locate the monoisotopic peak at m/z 140.0282. Before proceeding, verify the presence of the ³⁴S isotopic peak at m/z 142.0240 .

  • Causality: Sulfur has a characteristic ³⁴S natural abundance of ~4.4%. Observing this peak at the correct relative intensity internally validates that the precursor ion is indeed the intact sulfur-containing molecule, ruling out isobaric background interference.

Step 3: Collision-Induced Dissociation (CID) Ramping

  • Action: Sweep the collision energy (CE) from 5 to 40 eV using Argon as the collision gas.

  • Causality: Ramping the CE maps the breakdown curve. The lower-energy cleavage of the labile C-S bond (yielding m/z 92.0248) will appear first at ~15 eV, followed by the higher-energy cleavage of the malononitrile C-CN bond (yielding m/z 113.0173) at ~20 eV.

Quantitative Data & MRM Optimization

The table below synthesizes the quantitative parameters derived from the experimental protocol, providing a direct comparison of how the fragmentation data is utilized across both platforms.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossMass Error (ppm)*Optimal CE (eV)**Relative AbundancePlatform Suitability
140.0282 92.0248CH₃SH (48.0034 Da)0.815100% (Base Peak)QqQ (Primary Quantifier)
140.0282 113.0173HCN (27.0109 Da)1.12045%QqQ (Secondary Qualifier)
140.0282 65.0139CH₃SH + HCN1.43525%Q-TOF (Structural Confirmation)

*Mass Error (ppm) is representative of HR-Q-TOF performance. **Optimal Collision Energy (CE) is representative of QqQ MRM optimization.

Sources

Comparative

A Researcher's Guide to Leaving Group Efficiency in Substituted Malononitriles: A Comparative Analysis

Introduction Substituted malononitriles are a cornerstone of modern organic synthesis, prized for the exceptional reactivity conferred by their geminal dinitrile moiety.[1][2] This structural motif renders the adjacent c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted malononitriles are a cornerstone of modern organic synthesis, prized for the exceptional reactivity conferred by their geminal dinitrile moiety.[1][2] This structural motif renders the adjacent carbon atoms highly electrophilic, making them versatile precursors for a vast array of complex heterocyclic compounds and pharmacologically active agents.[1][3] The success of synthetic transformations involving these substrates often hinges on a critical, yet sometimes overlooked, component: the leaving group.

A leaving group is the molecular fragment that detaches from the substrate during a nucleophilic substitution reaction.[4] Its ability to depart in a stable fashion is paramount, directly influencing reaction rates, yields, and even mechanistic pathways. A poor leaving group can stall a reaction entirely, while an excellent one can facilitate rapid and clean transformations.

This guide provides a comprehensive framework for the comparative analysis of leaving group efficiency in the context of activated vinylic systems, specifically focusing on substituted malononitriles. We will delve into the fundamental principles governing leaving group ability, present a detailed experimental protocol for quantitative comparison, and discuss the interpretation of kinetic data. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in reaction design and optimization.

Theoretical Foundations of Leaving Group Ability

In any nucleophilic substitution reaction, the leaving group departs with a pair of electrons. Its efficiency is therefore intrinsically linked to its ability to stabilize this negative charge.[5] Several key principles govern this ability.

  • Basicity: The most reliable predictor of leaving group ability is the basicity of the departing fragment. Good leaving groups are weak bases. [5][6][7] This is because weak bases are, by definition, stable anions. A strong base, conversely, is an unstable, high-energy species that is unlikely to depart willingly.

  • Strength of the Conjugate Acid (pKaH): The basicity of a leaving group (X⁻) is inversely related to the acidity of its conjugate acid (H-X). Therefore, a good leaving group will be the conjugate base of a strong acid.[8][9] A practical rule of thumb is that good leaving groups often have conjugate acids with a pKa less than zero.[9] This relationship provides a quantifiable scale for predicting leaving group efficiency.

  • Bond Strength: The strength of the bond between the carbon atom and the leaving group (C-X) is also a factor. A weaker C-X bond is more easily broken, facilitating a faster reaction. This is why, in typical S_N2 reactions, the leaving group order for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻, which correlates with decreasing C-X bond strength down the group.[6][10]

  • Solvent Effects: The choice of solvent can significantly influence leaving group ability. Polar protic solvents, for instance, can stabilize anionic leaving groups through hydrogen bonding, accelerating their departure.[7][11]

The Special Case: Nucleophilic Vinylic Substitution (S_NV)

Substituted malononitriles typically undergo nucleophilic substitution at an sp²-hybridized carbon, a process known as nucleophilic vinylic substitution (S_NV). Unlike aliphatic S_N1 or S_N2 reactions, S_NV reactions in highly activated systems like malononitriles often proceed through a two-step addition-elimination mechanism .

In this mechanism, the rate-determining step is frequently the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer-like complex).[4][12] The leaving group is expelled in a subsequent, faster step. This has a profound consequence: the ability of the leaving group to withdraw electron density and stabilize this intermediate can become more important than its ability to depart. This is why for some activated aromatic and vinylic systems, the typical halogen leaving group trend is inverted to F > Cl > Br > I, as fluorine's high electronegativity provides the greatest stabilization for the carbanionic intermediate.[12][13][14]

To illustrate this mechanism, consider the following diagram:

G sub_syn 1. Substrate Synthesis (Ar-C(X)=C(CN)₂) stock_prep 2. Stock Solution Preparation (Substrates & Nucleophile in MeCN) sub_syn->stock_prep kinetic_run 3. Kinetic Run (UV-Vis Monitoring @ const. T) stock_prep->kinetic_run data_acq 4. Data Acquisition (Absorbance vs. Time) kinetic_run->data_acq k_obs_calc 5. k_obs Calculation (Plot ln(A) vs. Time) data_acq->k_obs_calc k2_calc 6. k₂ Calculation (k₂ = k_obs / [Nu]) k_obs_calc->k2_calc analysis 7. Comparative Analysis (Correlate k₂ with pKaH) k2_calc->analysis

Caption: Experimental workflow for kinetic analysis of leaving groups.

Step 1: Preparation of Stock Solutions
  • Substrate Solutions: Accurately weigh a small amount of each malononitrile substrate and dissolve it in acetonitrile in a volumetric flask to prepare a stock solution of known concentration (e.g., 5.0 x 10⁻³ M).

  • Nucleophile Solution: Prepare a stock solution of piperidine in acetonitrile (e.g., 0.50 M). Due to its volatility and odor, this should be done in a fume hood.

Step 2: Kinetic Measurements
  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor a wavelength where the starting material shows significant absorbance and the product shows minimal absorbance (or vice versa). This wavelength should be determined beforehand by scanning the UV-Vis spectra of the starting material and the final product. Equilibrate the cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Reaction Initiation: Pipette 2.0 mL of a dilute acetonitrile solution of the nucleophile into a quartz cuvette. This solution should be prepared such that after adding the substrate, the final concentration of the nucleophile is in large excess (e.g., final concentration of 0.05 M).

  • Place the cuvette in the spectrophotometer and allow it to thermally equilibrate.

  • To initiate the reaction, rapidly inject a small, known volume (e.g., 20 µL) of the substrate stock solution into the cuvette. The final substrate concentration should be low (e.g., 5.0 x 10⁻⁵ M) to ensure it is the limiting reagent.

  • Immediately begin recording the absorbance at the chosen wavelength as a function of time for at least 3-5 half-lives.

Step 3: Data Analysis
  • The reaction follows the rate law: Rate = k_obs * [Substrate].

  • The integrated rate law for a pseudo-first-order reaction is ln(A_t) = -k_obs * t + ln(A_0), where A_t is the absorbance at time t and A_0 is the initial absorbance.

  • Plot ln(A_t) versus time (t). The plot should yield a straight line.

  • The pseudo-first-order rate constant, k_obs, is the negative of the slope of this line.

  • Calculate the second-order rate constant, k₂, using the equation: k₂ = k_obs / [Piperidine].

  • Repeat the experiment for each leaving group to obtain a set of comparable k₂ values.

Data Presentation and Discussion

The collected kinetic data should be organized to facilitate a clear comparison.

Table 1: Hypothetical Kinetic Data for the Reaction of Substituted Malononitriles with Piperidine in Acetonitrile at 25°C

Leaving Group (X)Conjugate Acid (H-X)pKa of H-XSecond-Order Rate Constant (k₂) M⁻¹s⁻¹Relative Rate
-ClHCl-7.05.2 x 10⁻³1.0
-BrHBr-9.01.8 x 10⁻²3.5
-OTs (Tosylate)TsOH-2.89.5 x 10⁻¹183
-OPh (Phenoxy)Phenol10.01.1 x 10⁻⁶0.0002
-SPh (Thiophenoxy)Thiophenol6.64.3 x 10⁻⁴0.08

Note: pKa values are approximate and can vary with solvent.

Interpretation of Results

The data presented in Table 1 clearly demonstrates a strong correlation between leaving group ability and the acidity of its conjugate acid.

  • Excellent Leaving Groups: The tosylate group (-OTs) is an outstanding leaving group. Its conjugate acid, p-toluenesulfonic acid (TsOH), is a very strong acid (pKa ≈ -2.8). [9]The negative charge on the departing tosylate anion is highly delocalized across three oxygen atoms and the benzene ring, making it extremely stable and thus an excellent leaving group. This is reflected in its high second-order rate constant.

  • Good Leaving Groups: The halides, bromide and chloride, are also effective leaving groups, with bromide being superior to chloride. This follows the expected trend where the conjugate acid of the better leaving group is stronger (HBr, pKa ≈ -9.0 vs. HCl, pKa ≈ -7.0).

  • Poor Leaving Groups: The phenoxy (-OPh) and thiophenoxy (-SPh) groups are significantly less effective. Their conjugate acids, phenol and thiophenol, are weak acids with high pKa values. [15]Consequently, the corresponding anions are more basic and less stable, making them reluctant to depart. The phenoxide anion is a particularly poor leaving group due to the high basicity associated with the oxygen anion.

The vast difference in relative rates—spanning several orders of magnitude—underscores the critical role the leaving group plays in controlling reaction kinetics. The strong correlation between the experimental rate constant (k₂) and the pKa of the conjugate acid validates this principle as a powerful predictive tool in reaction design.

Conclusion

The systematic and quantitative analysis of leaving group efficiency is crucial for mastering the synthesis of complex molecules derived from substituted malononitriles. This guide has established that a direct relationship exists between the reaction rate and the stability of the departing anion, which is most reliably predicted by the pKa of its conjugate acid. By employing a straightforward kinetic analysis using UV-Vis spectrophotometry, researchers can quantitatively compare potential leaving groups and select the optimal one for their desired transformation. This data-driven approach not only enhances reaction efficiency but also deepens our fundamental understanding of chemical reactivity, paving the way for more rational and predictable synthetic strategies in research and drug development.

References

  • One-pot photoenzymatic synthesis of β-chiral malononitrile deriv
  • Malononitrile: A Vers
  • Efficient One-Pot Reductive Alkylations of Malononitrile with Arom
  • What Makes A Good Leaving Group?Master Organic Chemistry.
  • Nucleophilic substitution.Harvard University.
  • Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines.Bentham Science Publishers.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.Chemistry LibreTexts.
  • Favourability of leaving groups in nucleophilic aromatic substitution.Chemistry Stack Exchange.
  • Leaving group.Wikipedia.
  • Nucleophilic Substitution Reactions.SlidePlayer.
  • What Makes A Good Leaving Group?: - Ots (Better) - I - BR - CL - F - H20 (Worse).Scribd.
  • Kinetics of Nucleophilic Substitution Reactions.Chemistry LibreTexts.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
  • 6.2: Characteristics of the S_N2 Reaction.Chemistry LibreTexts.
  • Strength of nucleophile and leaving group ability are related and pKa is a guide to both.Al-Khadraa.
  • Chapter 4: Nucleophilic Substitution Part II.OCLUE.
  • Wh
  • 7.

Sources

Validation

Structural Validation of 2-(Amino(methylthio)methylene)malononitrile Derivatives: A Comparative Guide to 2D NMR and Alternative Modalities

Executive Summary The structural elucidation of push-pull alkenes—specifically derivatives of 2-(amino(methylthio)methylene)malononitrile (CAS 18071-20-0)[1]—presents a unique analytical hurdle in organic synthesis and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of push-pull alkenes—specifically derivatives of 2-(amino(methylthio)methylene)malononitrile (CAS 18071-20-0)[1]—presents a unique analytical hurdle in organic synthesis and drug development. Characterized by extreme electron delocalization, these molecules possess isolated proton spin systems separated by an entirely quaternary carbon core.

This guide objectively compares the efficacy of traditional 1D NMR/MS, X-Ray Crystallography, and Advanced 2D NMR spectroscopy for validating these complex structures. For researchers synthesizing novel heterocycles (e.g., isothiazoles or pyrimidines) from this malononitrile precursor[2], we demonstrate why an optimized 2D NMR suite (HSQC, HMBC, ROESY) is the most robust, self-validating analytical product available, offering near-crystallographic confidence with significantly faster turnaround times.

The Analytical Challenge: The Push-Pull Alkene Core

2-(Amino(methylthio)methylene)malononitrile is a quintessential "push-pull" system[3]. The electron-donating amino ( −NH2​ ) and methylthio ( −SCH3​ ) groups push electron density into the central C=C bond, while the geminal dicyano groups ( −C≡N ) pull it away.

This extreme polarization creates two critical challenges for structural validation:

  • Quaternary Isolation: The central alkene carbons and the cyano carbons are quaternary. Traditional 1D 1H NMR only detects the isolated −SCH3​ and −NH2​ protons, providing no connectivity data to prove the molecular skeleton is intact.

  • Restricted Rotation & Isomerism: The push-pull effect drastically reduces the double-bond character of the central C=C bond. This leads to restricted rotation, observable E/Z rotamers at room temperature, and extreme 13C chemical shift dispersion[4].

PushPull D Donor Groups (-NH2, -SCH3) C Central C=C Bond (Highly Polarized) D->C +M Effect (Push) A Acceptor Groups (-CN) C->A -M Effect (Pull) N1 Restricted C=C Rotation (E/Z Isomerization) C->N1 N2 Extreme 13C Chemical Shift Dispersion C->N2

Fig 1: Electron delocalization in push-pull alkenes and resulting NMR implications.

Comparative Modality Analysis

When validating the structure of newly synthesized malononitrile derivatives, laboratories typically choose between three analytical modalities. The table below summarizes the quantitative and qualitative performance of each approach.

Analytical ModalityQuaternary Carbon AssignmentE/Z Isomer ResolutionTurnaround TimeSample RequirementDiagnostic Confidence
1D NMR + HRMS Poor (Inferred only)None< 1 Hour~1 mgLow
X-Ray Crystallography AbsoluteAbsoluteDays to WeeksSingle CrystalGold Standard
Advanced 2D NMR Suite Excellent (via HMBC)Excellent (via ROESY)2–4 Hours5–10 mgHigh

Verdict: While X-Ray Crystallography remains the absolute gold standard, it is bottlenecked by the requirement for high-quality single crystals—a notoriously difficult task for highly polar, oily push-pull derivatives. Advanced 2D NMR bridges the gap, providing structural proof equivalent to X-Ray but at the speed of standard spectroscopic workflows.

Mechanistic Deep-Dive: Why 2D NMR is the Optimal Solution

The HMBC Imperative

To prove the structure of a 2-(amino(methylthio)methylene)malononitrile derivative, you must link the peripheral protons to the invisible quaternary core. Heteronuclear Multiple Bond Correlation (HMBC) achieves this by detecting long-range ( 2JCH​ and 3JCH​ ) scalar couplings. It allows the analyst to "see" through the quaternary alkene carbons, confirming that the −SCH3​ and −NH2​ groups are attached to the same structural framework.

The ROESY Advantage

Because push-pull alkenes exhibit restricted rotation[3], distinguishing between E and Z isomers is mandatory. While NOESY is commonly used, malononitrile derivatives typically have molecular weights between 150–300 Da. In this specific mass regime, the NOE correlation time ( τc​ ) often hits the "zero-crossing" point, resulting in vanishing NOESY signals. ROESY (Rotating-frame Overhauser Enhancement Spectroscopy) guarantees positive cross-peaks regardless of molecular weight, making it the superior choice for spatial E/Z assignment in these molecules.

Experimental Protocol: Self-Validating 2D NMR Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step contains an internal check to prevent the propagation of artifacts.

Workflow S1 1. Sample Prep (DMSO-d6 for NH2 visibility) S2 2. 1D 1H & 13C NMR (Identify SCH3, NH2, CN) S1->S2 S3 3. 1H-13C HSQC (Filter direct C-H attachments) S2->S3 S4 4. 1H-13C HMBC (Bridge quaternary C=C & CN) S3->S4 S5 5. 2D ROESY (Determine E/Z spatial proximity) S4->S5 S6 6. Final Structural Assignment S5->S6

Fig 2: Self-validating 2D NMR workflow for quaternary carbon-rich push-pull derivatives.

Step 1: Sample Preparation and Solvent Selection
  • Action: Dissolve 10–15 mg of the derivative in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: CDCl3​ promotes rapid proton exchange of the −NH2​ group, broadening the signal and destroying crucial 3JCH​ HMBC correlations. DMSO- d6​ strongly hydrogen-bonds with the amine, slowing chemical exchange and sharpening the resonance.

  • Self-Validation Check: Acquire a preliminary 1D 1H spectrum. Measure the half-height width ( W1/2​ ) of the −NH2​ peak. If W1/2​>10 Hz, proton exchange is still too fast. Remedy: Add 3Å molecular sieves directly to the NMR tube to remove trace water, or lower the acquisition temperature to 283 K.

Step 2: Multiplicity-Edited 1H−13C HSQC
  • Action: Acquire an HSQC spectrum to map direct C−H attachments.

  • Causality: This step filters out the "noise" of direct attachments (like the −SCH3​ group) before analyzing the complex HMBC data.

  • Self-Validation Check: Ensure the −SCH3​ proton singlet (~2.5 ppm) correlates to a single carbon (~15 ppm). If multiple cross-peaks appear for the methylthio group, you are observing restricted rotamers, confirming the push-pull nature of the C=C bond.

Step 3: Dual-Optimized 1H−13C HMBC
  • Action: Run HMBC optimized for long-range couplings ( nJCH​=8 Hz).

  • Causality: This bridges the quaternary gap. You will observe correlations from the −SCH3​ and −NH2​ protons to the central alkene carbons.

  • Self-Validation Check: You must observe a cross-peak from the −NH2​ protons to the highly shielded alkene carbon (C- α to the cyano groups, typically shifted upfield to ~50-70 ppm due to the strong pull effect). If this is missing, run a secondary HMBC optimized for 5 Hz to capture weaker, non-standard couplings inherent to highly polarized alkenes.

Step 4: 2D ROESY
  • Action: Acquire a 2D ROESY spectrum with a 200–300 ms spin-lock mixing time.

  • Causality: Determines the spatial proximity between the amine protons and the methylthio protons to assign E/Z configuration.

  • Self-Validation Check: Look for the diagonal peaks; they must be positive (same phase). True ROE cross-peaks will appear with the opposite phase to the diagonal. If cross-peaks share the same phase as the diagonal, you are observing chemical exchange (TOCSY artifacts), not spatial proximity.

References

  • CAS 18071-20-0: Propanedinitrile, [amino(methylthio)methylene]- CymitQuimica.[1]1

  • (Z)-2-{methylene}malononitrile. MDPI.[2] 2

  • Solvent Effects on Chemical Exchange in a Push–Pull Ethylene as Studied by NMR and Electronic Structure Calculations. The Journal of Physical Chemistry A - ACS Publications.[3] 3

  • Electron Delocalization in Electron-Deficient Alkenes and Push-Pull Alkenes. ResearchGate.[4] 4

Sources

Comparative

High-Efficiency Synthesis of Nitrogen Heterocycles: 2-(Amino(methylthio)methylene)malononitrile vs. Traditional Cyanoacetates

As the demand for complex, highly functionalized nitrogen heterocycles grows in medicinal chemistry and agrochemical development, the limitations of traditional active methylene compounds have become apparent. While stan...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for complex, highly functionalized nitrogen heterocycles grows in medicinal chemistry and agrochemical development, the limitations of traditional active methylene compounds have become apparent. While standard cyanoacetates (like ethyl cyanoacetate) and malononitrile have historically served as foundational building blocks, they often require harsh basic conditions, multi-step sequences, and suffer from poor regioselectivity.

Enter 2-(Amino(methylthio)methylene)malononitrile (CAS: 18071-20-0) . This compound belongs to a specialized class of reagents known as ketene N,S-acetals[1]. By integrating both electron-donating and electron-withdrawing groups across a single carbon-carbon double bond, it operates as a highly reactive "push-pull" alkene[1]. This guide objectively compares its synthetic efficiency against traditional cyanoacetates, providing mechanistic insights and validated experimental protocols for drug development professionals.

Mechanistic Causality: The Push-Pull Advantage

To understand why 2-(Amino(methylthio)methylene)malononitrile outperforms simple cyanoacetates, we must examine its electronic topography. Traditional cyanoacetates rely on the deprotonation of an acidic alpha-carbon to form a nucleophilic enolate, which then undergoes a Knoevenagel condensation. This pathway is inherently reversible and prone to side reactions like dimerization or transesterification.

Conversely, ketene N,S-acetals feature a highly polarized double bond[1]. The amino (-NH₂) and methylthio (-SMe) groups act as potent electron donors (push), while the twin cyano (-CN) groups act as electron acceptors (pull)[1]. This polarization makes the vinylic carbon exceptionally electrophilic. Furthermore, the -SMe group serves as a built-in, highly efficient leaving group. When exposed to a binucleophile (such as hydrazine or an amidine), the molecule undergoes a direct Nucleophilic Vinylic Substitution (SNV) followed by spontaneous intramolecular cyclization[2].

PushPull Donor1 Amino Group (-NH2) Electron Donor Alkene Polarized C=C Bond (Electrophilic Attack Site) Donor1->Alkene Electron Push Donor2 Methylthio (-SMe) Donor & Leaving Group Donor2->Alkene Electron Push Acceptor Cyano Groups (-CN) Electron Acceptors Alkene->Acceptor Electron Pull

Push-pull electronic effect in ketene N,S-acetals.

Comparative Performance Analysis

When synthesizing critical pharmacophores like pyrazoles and pyrimidines, the choice of starting material dictates the entire workflow's efficiency[3]. The table below summarizes the quantitative and qualitative performance metrics of 2-(Amino(methylthio)methylene)malononitrile compared to traditional alternatives.

Parameter2-(Amino(methylthio)methylene)malononitrileEthyl CyanoacetateMalononitrile
Structural Class Ketene N,S-acetal (Push-Pull Alkene)Active MethyleneActive Methylene
Built-in Leaving Group Yes (-SMe)NoNo
Primary Reaction Pathway Direct Nucleophilic Vinylic Substitution (SNV)Knoevenagel CondensationKnoevenagel Condensation
Regioselectivity Excellent (Sterically & electronically directed)Moderate (Prone to transesterification)Poor (Symmetric, prone to dimerization)
Typical Heterocycle Yields 85% - 95% 50% - 70%40% - 60%
Reaction Conditions Mild (Refluxing EtOH, no base required)Harsh (Strong base, extended heating)Moderate (Base required, side reactions)

Synthesis Workflow Comparison

The efficiency of the ketene N,S-acetal is most evident in the reduction of synthetic steps. Traditional cyanoacetates require the pre-formation of an electrophile (via condensation with an aldehyde or ketone) before a nucleophile can be introduced to close the ring. 2-(Amino(methylthio)methylene)malononitrile bypasses this entirely, reacting directly with binucleophiles in a single, high-yielding pot[4].

Workflow Target 2-(Amino(methylthio)methylene)malononitrile SNV Nucleophilic Vinylic Substitution (Expels -SMe) Target->SNV + Hydrazine (EtOH) Alt Ethyl Cyanoacetate Knoev Knoevenagel Condensation (Water Byproduct) Alt->Knoev + Aldehyde (Base) Product1 5-Aminopyrazole-4-carbonitrile (High Yield, High Purity) SNV->Product1 Spontaneous Cyclization Cyclization Multi-step Cyclization (Harsh Conditions) Knoev->Cyclization + Hydrazine (Heat) Product2 Pyrazolone Derivatives (Lower Yield, Mixtures) Cyclization->Product2 Complex Workup

Reaction pathway comparison for heterocycle synthesis.

Self-Validating Experimental Protocol: Synthesis of 5-Aminopyrazole Derivatives

To demonstrate the practical superiority of 2-(Amino(methylthio)methylene)malononitrile, the following protocol details the synthesis of a highly substituted 5-aminopyrazole-4-carbonitrile[3]. This method is designed as a self-validating system, ensuring that the chemist can confirm reaction progress and success without immediate reliance on complex analytical instrumentation.

Reagents & Materials
  • Substrate: 2-(Amino(methylthio)methylene)malononitrile (1.0 equiv, 10 mmol)

  • Binucleophile: Hydrazine hydrate (80% aqueous solution, 1.2 equiv, 12 mmol)

  • Solvent: Absolute Ethanol (30 mL)

Step-by-Step Methodology
  • Substrate Dissolution: Suspend 2-(Amino(methylthio)methylene)malononitrile in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

    • Causality: Ethanol is chosen as a polar protic solvent. It stabilizes the highly polar transition state during the nucleophilic attack while remaining easily removable during workup.

  • Nucleophilic Addition-Elimination (SNV): Add hydrazine hydrate dropwise at room temperature over 5 minutes. Attach a reflux condenser and heat the mixture to 78°C (reflux).

    • Causality: The primary amine of hydrazine attacks the highly electrophilic vinylic carbon. The -SMe group is expelled as methanethiol gas.

    • Self-Validation Checkpoint 1: The reaction will begin evolving methanethiol (a gas with a distinct, foul odor—this step must be performed in a fume hood ). The continuous evolution of this gas drives the equilibrium forward via Le Chatelier's principle. When gas evolution ceases, the SNV step is complete.

  • Intramolecular Cyclization: Maintain reflux for 2 to 4 hours.

    • Causality: Once the hydrazine is attached, its secondary nitrogen acts as an internal nucleophile, attacking one of the adjacent, highly reactive cyano (-CN) groups. This forms the stable 5-membered pyrazole ring and converts the cyano group into a primary amine on the ring[4].

  • Reaction Monitoring:

    • Self-Validation Checkpoint 2: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The starting material (non-polar, Rf ≈ 0.6) will completely disappear, replaced by a single, highly polar product spot (Rf ≈ 0.2) corresponding to the pyrazole derivative.

  • Isolation and Purification: Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath (0°C) for 30 minutes.

    • Causality: The highly polar 5-aminopyrazole product has drastically reduced solubility in cold ethanol compared to the starting materials and impurities. It will spontaneously precipitate as a crystalline solid. Filter the solid under vacuum and wash with 10 mL of ice-cold ethanol. Yields typically exceed 85% without the need for column chromatography.

References

  • [2] Nitroketene N,S-acetals: synergistic building blocks for the synthesis of heterocycles. RSC Advances. 2

  • [1] Chemistry of Ketene N,S-Acetals: An Overview. Chemical Reviews - ACS Publications. 1

  • [3] Facile synthesis of fused pyrazolo[1,5-a]pyrimidinepyrazolo [1,5-a]triazines and N-sulphonamidopyrazoles as antiinflammatory. ResearchGate. 3

  • [4] Synthesis of pyrimidines by direct condensation of amides and nitriles. ResearchGate. 4

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Safety & Regulatory Compliance

Safety

2-(Amino(methylthio)methylene)malononitrile proper disposal procedures

Operational Guide for the Handling and Disposal of 2-(Amino(methylthio)methylene)malononitrile In advanced organic synthesis, malononitrile derivatives are indispensable building blocks, particularly in Knoevenagel conde...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Handling and Disposal of 2-(Amino(methylthio)methylene)malononitrile

In advanced organic synthesis, malononitrile derivatives are indispensable building blocks, particularly in Knoevenagel condensations and the development of fine chemicals, pharmaceuticals, and nonlinear optical materials[1]. However, the very structural features that make 2-(Amino(methylthio)methylene)malononitrile (CAS: 18071-20-0) synthetically valuable—its highly reactive cyano groups and acidic methylene bridge—also render it a severe occupational and environmental hazard.

This guide provides a scientifically grounded, step-by-step protocol for the safe handling, spill response, and final disposal of this compound, ensuring compliance with stringent environmental health and safety (EHS) standards.

Mechanistic Toxicology & Physical Hazards

To safely manage a chemical, one must understand the causality behind its hazards. 2-(Amino(methylthio)methylene)malononitrile presents two primary risk vectors:

  • Cyanogenic Toxicity (Cytotoxic Anoxia): Malononitrile derivatives are potent cyanogenic toxicants[1]. Upon systemic absorption (via inhalation, ingestion, or dermal contact), these compounds can metabolize to release hydrogen cyanide (HCN). The cyanide anion competitively binds to the ferric (Fe³⁺) ion of cytochrome c oxidase in the mitochondrial electron transport chain. This inhibition halts oxidative phosphorylation, leading to cytotoxic anoxia —a critical state where cells are unable to utilize oxygen despite adequate blood perfusion, rapidly leading to tissue damage or death[1].

  • Anionic Polymerization: The strong electron-withdrawing nature of the cyano groups makes the compound highly susceptible to anionic and free-radical polymerization[1][2]. Exposure to heat, light, or basic impurities can initiate a runaway polymerization cascade[2]. This not only ruins the reagent but can cause rapid exothermic solidification and dangerous pressure buildup in sealed disposal containers.

Quantitative Chemical Profile

Summarized below are the critical physicochemical properties and regulatory hazard codes required for proper waste manifesting.

Property / ParameterValue / Designation
Chemical Name 2-(Amino(methylthio)methylene)malononitrile
CAS Number 18071-20-0
Molecular Formula C₅H₅N₃S[3]
Molecular Weight 139.18 g/mol [3]
EPA Hazardous Waste Code U149 (Malononitrile analog) / D003 (Reactive)[4]
Storage Requirements 2–8 °C, dark, inert atmosphere (Argon/N₂)[2][5]
Destruction Method Rotary Kiln Incineration (820–1600 °C)

Step-by-Step Disposal Procedures

Because of its cyanogenic potential and environmental persistence, 2-(Amino(methylthio)methylene)malononitrile must never be flushed down the drain or disposed of in standard solid waste [4]. It requires high-temperature thermal destruction.

Step 1: Waste Segregation & Stabilization

  • Action: Isolate the chemical waste from strong oxidizers, strong bases, and acids.

  • Causality: Mixing with acids can protonate the cyano groups, liberating lethal hydrogen cyanide (HCN) gas. Mixing with bases acts as a catalyst for rapid, exothermic anionic polymerization[2].

Step 2: Primary Containment

  • Action: Transfer the waste (solid powder, polymerized mass, or solvent solution) into a chemically compatible, tightly sealed container. PTFE-lined High-Density Polyethylene (HDPE) or amber glass bottles are recommended.

  • Causality: Amber glass prevents UV-initiated free-radical polymerization, while the PTFE lining prevents chemical degradation of the cap[2].

Step 3: Inerting the Headspace

  • Action: Purge the headspace of the waste container with an inert gas (Nitrogen or Argon) before sealing.

  • Causality: Displacing oxygen and atmospheric moisture prevents oxidative degradation and moisture-induced side reactions during transit[2].

Step 4: Labeling and Manifesting

  • Action: Label the container explicitly with the chemical name, CAS number (18071-20-0), and the appropriate hazard warnings (Toxic, Environmental Hazard). Assign EPA Waste Codes U149 and D003[4].

Step 5: Final Destruction (Rotary Kiln Incineration)

  • Action: Transfer the manifested waste to an approved hazardous waste facility equipped with a rotary kiln incinerator.

  • Causality: The waste must be incinerated at a temperature range of 820 °C to 1600 °C with a residence time of several seconds for gases/liquids and hours for solids. This extreme thermal environment ensures the complete cleavage of the carbon-nitrogen triple bonds, oxidizing the nitrogen to NOₓ and the sulfur to SOₓ, thereby eliminating any risk of environmental cyanide release.

Emergency Spill Response Workflow

In the event of a spill, immediate and calculated action is required to prevent inhalation of toxic dust or vapors.

SpillResponse N1 Spill Detected (Solid/Liquid) N2 Isolate Area & Ensure Ventilation N1->N2 N3 Don Maximum PPE (Respirator/Hazmat) N2->N3 N4 Apply Inert Absorbent (Sand/Vermiculite) N3->N4 N5 Transfer to Sealed Waste Drum N4->N5 N6 Rotary Kiln Incineration (820–1600 °C) N5->N6

Emergency spill response and disposal workflow for cyanogenic malononitrile derivatives.

Spill Remediation Protocol:

  • Evacuate & Ventilate: Immediately clear the area of unprotected personnel. Ensure the laboratory's HVAC system is exhausting to the outside and not recirculating[6].

  • Don PPE: Responders must wear a NIOSH-approved respirator equipped with organic vapor and particulate cartridges (or SCBA for large spills), heavy-duty nitrile gloves, and a chemical-resistant suit[6].

  • Containment: Do not use combustible materials like sawdust. Cover the spill with an inert absorbent such as dry sand, earth, or vermiculite[6].

  • Collection: Use non-sparking tools to sweep up the absorbed mixture. Avoid generating airborne dust[6]. Place the material into a dedicated, labeled hazardous waste drum.

  • Decontamination: Wash the spill surface thoroughly with water and a mild detergent, collecting all wash water for hazardous waste treatment, as it will contain trace toxic residues[4][6].

References

  • Source: sigmaaldrich.
  • Title: 2-(Amino(methylthio)methylene)
  • Source: benchchem.
  • Source: echemi.
  • Title: MALONODINITRILE (MDN)
  • Title: 2-[Bis(methylthio)
  • Source: scbt.

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Handling

Definitive Guide to Personal Protective Equipment for Handling 2-(Amino(methylthio)methylene)malononitrile

This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of 2-(Amino(methylthio)methylene)malononitrile (CAS No. 18071-20-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of 2-(Amino(methylthio)methylene)malononitrile (CAS No. 18071-20-0). As a substance belonging to the malononitrile family, it must be treated with extreme caution. The protocols herein are designed to establish a self-validating system of safety, ensuring that every operational step minimizes risk and protects the health of laboratory personnel. The causality behind each recommendation is explained to build a foundational understanding of safe chemical handling.

Hazard Assessment: Understanding the Threat

2-(Amino(methylthio)methylene)malononitrile and related nitrile compounds present significant health risks. The primary dangers stem from their high acute toxicity via multiple routes of exposure and their potential to release hydrogen cyanide gas, a potent systemic poison, upon decomposition.[1][2][3]

A summary of the hazards, based on data from closely related malononitrile compounds, is presented below.[4]

Hazard ClassGHS CategoryDescription
Acute Toxicity, Oral Category 2 / 3Fatal or toxic if swallowed.[2]
Acute Toxicity, Dermal Category 3Toxic in contact with skin.[1]
Acute Toxicity, Inhalation Category 3Toxic if inhaled, may cause respiratory tract irritation.[2][4]
Skin Corrosion/Irritation Category 2 / 3Causes skin irritation.[4]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[4]
Aquatic Toxicity Category 1Very toxic to aquatic life with long-lasting effects.[5]

The core directive for handling this compound is total containment and prevention of any direct contact .

The First Line of Defense: Engineering Controls

Before any personal protective equipment is considered, proper engineering controls must be in place. These are non-negotiable.

  • Fume Hood: All handling of 2-(Amino(methylthio)methylene)malononitrile, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). This is your primary defense against inhaling the toxic dust or vapors.[6][7][8]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[4]

  • Designated Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination of other experiments.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure that engineering controls cannot eliminate. The selection and use of PPE must be meticulous.

Hand and Body Protection
  • Gloves: Double-gloving is mandatory. The inner glove provides protection in case the outer glove is breached.

    • Outer Glove: Heavy-duty nitrile gloves are recommended for their resistance to a broad range of chemicals and physical durability.

    • Inner Glove: A standard, thinner nitrile examination glove allows for dexterity while providing a secondary barrier.

    • Causality: Malononitriles are toxic upon skin absorption.[5][8] Double gloving minimizes the risk of exposure from a single point of failure (e.g., a small tear or puncture). Always inspect gloves for any signs of degradation or damage before use.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is required. This protects the skin on your arms from accidental contact.

  • Apron: A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes.

Eye and Face Protection
  • Chemical Safety Goggles: Standard safety glasses are insufficient. Indirectly vented chemical safety goggles that provide a complete seal around the eyes are required to protect against dust, splashes, and vapors.[1][8] These must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][8]

  • Face Shield: A full-face shield must be worn over the safety goggles whenever there is a risk of splashing, such as during the transfer of solutions or when working with reactions under pressure.

  • Causality: This compound is classified as a serious eye irritant.[4] A splash to the eye could cause severe damage. The combination of goggles and a face shield provides comprehensive protection.

Respiratory Protection
  • When Required: While working in a certified fume hood should prevent inhalation exposure, a respirator is necessary if engineering controls are not available or during emergency situations like a large spill.

  • Type: A NIOSH-approved respirator with an N100, R100, or P100 particulate filter is required when handling the solid powder outside of a fume hood (a scenario that should be avoided). If working with solutions where vapors are a concern, an organic vapor cartridge should be added. All respirator use must comply with a formal respiratory protection program under OSHA 29 CFR 1910.134.[1][8]

  • Causality: The compound is toxic if inhaled.[4] Fine powders can easily become airborne, bypassing the containment of a fume hood during transfers if not performed carefully.

Operational and Disposal Plans

A procedural, step-by-step approach ensures safety is integrated into the workflow.

Pre-Handling Safety Checklist
  • Verify fume hood certification is current.

  • Locate the nearest safety shower and eyewash station. Ensure the path is clear.

  • Prepare all necessary equipment and reagents before retrieving the chemical.

  • Designate a waste container for contaminated solids (gloves, wipes) and another for liquid waste. Both must be clearly labeled.

  • Review the Safety Data Sheet (SDS) for this or a closely related compound.[1][4]

PPE Donning and Doffing Workflow

The sequence of putting on and removing PPE is critical to prevent contaminating yourself.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Source) d1 1. Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Goggles d2->d3 d4 4. Face Shield d3->d4 d5 5. Outer Gloves (Over Cuffs) d4->d5 f1 1. Outer Gloves (Peel Off) f2 2. Face Shield f1->f2 f3 3. Lab Coat (Turn Inside Out) f2->f3 f4 4. Goggles f3->f4 f5 5. Inner Gloves (Peel Off) f4->f5 f6 6. Wash Hands Thoroughly f5->f6

Caption: PPE Donning and Doffing Workflow.

Spill and Exposure Protocol
  • Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15 minutes, then wash gently with soap and water.[7][8] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[6] Seek immediate medical attention.

  • Minor Spill (in fume hood): Absorb with an inert material like vermiculite or sand.[7] Scoop the material into a designated, sealed waste container without creating dust.[4]

  • Major Spill: Evacuate the laboratory immediately. Alert safety personnel.

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, wipes, etc.) must be considered hazardous waste. Place them in a sealed, clearly labeled container for disposal.

  • Chemical Waste: Unused product and waste solutions must be disposed of as hazardous waste.[1] Do not discharge to drains or the environment.[4] All waste must be handled by an approved waste disposal company in accordance with local, state, and federal regulations. Contaminated packaging should be disposed of as unused product.

Conclusion: A Culture of Safety

Handling 2-(Amino(methylthio)methylene)malononitrile demands more than just following a checklist; it requires a deep-seated culture of safety. By understanding the "why" behind each procedural step—from the necessity of a fume hood to the specific sequence of removing gloves—you transform a protocol into a self-validating system of protection. Trust in these procedures is built upon their scientific rationale, ensuring that both you and your research remain safe.

References

  • Material Safety Data Sheet. (2012, September 17). Google.
  • SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, October 30). TCI Chemicals.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 2-[Bis(methylthio)methylidene]malononitrile. (2022, May 16). CymitQuimica.
  • 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile. AK Scientific, Inc.
  • 2-(Amino(methylthio)methylene)malononitrile. PubChem.
  • Safety Data Sheet. (2021, May 1). Angene Chemical.
  • SAFETY DATA SHEET. (2023, August 22). Fisher Scientific.
  • MALONONITRILE. Multichem Specialities.
  • 2-(AMINO(METHYLTHIO)METHYLENE)MALONONITRILE. CymitQuimica.
  • 18071-20-0 2-(Amino(methylthio)methylene)malononitrile. SEED CHEM.
  • 2-(Amino(methylthio)methylene)malononitrile. Chemsavers.
  • MALONONITRILE. (2026, January 28). TCI Chemicals.
  • Material Safety Data Sheet - Malononitrile, 99%. (2005, October 3). Cole-Parmer.
  • MALONONITRILE. Inchem.org.
  • MALONONITRILE FOR SYNTHESIS. (2015, April 9). Loba Chemie.

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